PP5-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H18N2O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-benzylphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C18H18N2O3S/c1-13-18(14(2)23-19-13)24(21,22)20-17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,20H,12H2,1-2H3 |
InChI Key |
QDUOZMMIRWIMGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
PP5-IN-1: A Deep Dive into its Mechanism of Action as a Novel Apoptosis Inducer
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PP5-IN-1, a novel small molecule inhibitor of Protein Phosphatase 5 (PP5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PP5 in oncology.
Executive Summary
This compound, also identified as compound P053, is a potent and selective competitive inhibitor of the serine/threonine protein phosphatase 5 (PP5).[1][2][3][4] Its mechanism of action centers on its ability to bind to the catalytic domain of PP5, thereby preventing the dephosphorylation of key substrates involved in cell survival pathways.[1][2][3][4] Notably, in the context of renal cancer, this compound has been shown to activate the extrinsic apoptotic pathway by disrupting the integrity of Complex II, leading to programmed cell death in cancer cells.[1][2] This targeted action presents a promising avenue for the development of novel cancer therapeutics.
Introduction to Protein Phosphatase 5 (PP5)
Protein Phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, distinguished by its N-terminal tetratricopeptide repeat (TPR) domain. This domain mediates interactions with various proteins, including the molecular chaperone Hsp90. PP5 is implicated in a wide array of cellular processes, including stress response, cell proliferation, DNA repair, and apoptosis. Its dysregulation has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor, directly targeting the catalytic activity of PP5. The binding of this compound to the catalytic domain of PP5 prevents the phosphatase from acting on its substrates.
A key substrate of PP5 in the context of cancer cell survival is the Fas-Associated Death Domain (FADD) protein.[1][2] PP5 normally dephosphorylates FADD at the serine 194 residue (S194-FADD).[2] This dephosphorylation is crucial for maintaining the integrity of the extrinsic apoptosis signaling complex, known as Complex II, which consists of FADD, RIPK1, and pro-caspase 8.[1][2]
By inhibiting PP5, this compound prevents the dephosphorylation of S194-FADD.[2] The sustained phosphorylation of FADD at this site leads to the dissociation of Complex II, which in turn triggers the cleavage and activation of caspase 8. Activated caspase 8 then initiates a downstream caspase cascade, culminating in the execution of apoptosis.[2] This mechanism of inducing apoptosis is independent of the Hsp90 chaperone system.[2]
Quantitative Data
The inhibitory activity of this compound and related compounds has been characterized by various quantitative measures. The following table summarizes the available data.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound (P053) | PP5 | Enzyme Kinetics | Inhibition Type | Competitive | [1][2] |
| P5 | PP5 | Enzyme Kinetics | Ki | 277 ± 50 nM | |
| P13 | PP5 | Enzyme Kinetics | Ki | 234 ± 50 nM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approach to its discovery, the following diagrams are provided.
References
- 1. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - University of Sussex - Figshare [sussex.figshare.com]
PP5-IN-1: A Technical Guide to a Selective Protein Phosphatase 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 5 (PP5), a unique member of the phosphoprotein phosphatase (PPP) family, is a critical regulator of numerous cellular signaling pathways. Its involvement in processes such as cell growth, stress response, and apoptosis has made it an attractive target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of PP5-IN-1 (also known as Compound P053), a novel, selective, and competitive inhibitor of PP5. This document details its biochemical properties, mechanism of action, and the experimental protocols utilized for its characterization.
Core Compound Information: this compound (Compound P053)
This compound is a small molecule inhibitor designed through in-silico screening to specifically target the catalytic domain of PP5.[1][2] It has been identified as a potent inducer of apoptosis in cancer cells, particularly in von Hippel-Lindau (VHL)-null clear cell renal cell carcinoma (ccRCC).[3]
Biochemical and Cellular Activity of this compound
The following tables summarize the key quantitative data for this compound and its precursors, as reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound and Precursor Compounds against PP5
| Compound | Target | Assay Type | Substrate | Inhibition Constant (Kᵢ) | Inhibition Mechanism | Reference |
| This compound (P053) | PP5 | Phosphatase Activity Assay | Phospho-S211-GR peptide | 244 ± 50 nM | Competitive | [3] |
| P13 (Precursor) | PP5 | Phosphatase Activity Assay | Phospho-S211-GR peptide | 234 ± 50 nM | Competitive | [3] |
| P5 (Precursor) | PP5 | Phosphatase Activity Assay | Phospho-S211-GR peptide | 277 ± 50 nM | Competitive | [3] |
Table 2: Cellular Activity of this compound in Renal Cancer Cell Lines
| Cell Line | VHL Status | Effect of this compound Treatment | Assay | Observations | Reference |
| 786-O | Null | Inhibition of cell proliferation, induction of apoptosis | MTT Assay, Propidium Iodide Staining, Western Blot | Significant dose-dependent decrease in viability and increase in cell death. Increased cleavage of Caspase-8 and PARP. | [3] |
| A498 | Null | Induction of cell death | Propidium Iodide Staining | Dose-dependent increase in cell death. | [3] |
| Caki-1 | Positive | Minimal effect on cell proliferation | MTT Assay | Significantly less sensitive to this compound compared to VHL-null cells. | [3] |
| Caki-2 | Positive | Minimal effect on cell proliferation | MTT Assay | Significantly less sensitive to this compound compared to VHL-null cells. | [3] |
| HK2 (normal renal epithelial) | N/A | Minimal effect on cell proliferation | MTT Assay | Significantly less sensitive to this compound compared to VHL-null cancer cells. | [3] |
Selectivity Profile
A comprehensive quantitative selectivity profile of this compound against a broad panel of other protein phosphatases is not publicly available at this time. However, the parent study reported that biotinylated precursors of this compound (biotin-P5 and biotin-P13) did not bind to the catalytic subunit of PP2A (PP2AC) in cell lysates at concentrations where they effectively pulled down PP5.[3] This provides initial evidence for its selectivity for PP5 over PP2A. Further studies are required to fully delineate the selectivity profile of this compound.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor by binding to the catalytic domain of PP5.[3] In the context of renal cancer, PP5 has been shown to be a pro-survival protein that suppresses the extrinsic apoptotic pathway. It achieves this by interacting with and dephosphorylating the FAS-associated death domain (FADD) protein.[3] Dephosphorylated FADD is maintained in an inactive state within a protein complex (Complex II) that includes RIPK1 and pro-caspase-8, thereby preventing the initiation of the apoptotic cascade.
By inhibiting PP5, this compound prevents the dephosphorylation of FADD. The resulting hyperphosphorylated FADD leads to the dissociation of Complex II, which in turn promotes the cleavage and activation of caspase-8.[3] Activated caspase-8 then initiates a downstream caspase cascade, leading to the cleavage of effector caspases and PARP, ultimately resulting in apoptosis.[3]
Signaling Pathway Diagram
Caption: this compound inhibits PP5, leading to FADD phosphorylation and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
In Silico Screening for PP5 Inhibitors
The identification of this compound was initiated through a structure-based virtual screening approach.
Workflow:
-
Target Preparation: The X-ray crystal structure of the PP5 active site is prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
-
Compound Library Preparation: A large library of small molecules is computationally prepared. This includes generating 3D conformations for each compound and assigning appropriate chemical properties.
-
Molecular Docking: The compound library is docked into the prepared active site of PP5 using molecular docking software. The software predicts the binding pose and estimates the binding affinity (docking score) for each compound.
-
Hit Selection and Refinement: Compounds with the best docking scores and favorable interactions with key active site residues are selected as initial hits. These hits can then be further refined through medicinal chemistry to improve potency and selectivity, leading to lead compounds like this compound.
Caption: Workflow for the in-silico discovery of PP5 inhibitors.
In Vitro Phosphatase Inhibition Assay (Malachite Green Assay)
This assay is used to determine the inhibitory activity of compounds against PP5 by measuring the release of free phosphate from a substrate.
Materials:
-
Recombinant human PP5 enzyme
-
Phosphopeptide substrate (e.g., custom synthesized phospho-S211-glucocorticoid receptor (GR) peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PP5 enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the free phosphate released.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength of ~620-650 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value. For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the substrate.
Cellular Apoptosis Assays
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (e.g., 786-O, A498)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
This technique detects the cleavage of key proteins involved in the apoptotic cascade.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-8, anti-cleaved PARP, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. An increase in the bands corresponding to cleaved caspase-8 and cleaved PARP indicates the induction of apoptosis.
Conclusion
This compound is a valuable research tool for investigating the roles of PP5 in cellular signaling and disease. Its demonstrated ability to selectively inhibit PP5 and induce apoptosis in cancer cells highlights the potential of targeting this phosphatase for therapeutic development. This guide provides a comprehensive overview of the current knowledge on this compound and detailed protocols to facilitate further research in this area. Future studies focusing on a comprehensive selectivity profile and in vivo efficacy will be crucial for its continued development.
References
- 1. PP1, PP2A and PP2B Interplay in the Regulation of Sperm Motility: Lessons from Protein Phosphatase Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
PP5-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PP5-IN-1, a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5). It details the discovery, mechanism of action, and available biochemical data for this compound. The guide includes a summary of its potential as an anti-cancer agent, particularly in renal cancer, through the induction of the extrinsic apoptotic pathway. Detailed experimental protocols and a proposed synthesis route are outlined to facilitate further research and development.
Introduction
Protein phosphatase 5 (PP5) is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic domain within a single polypeptide chain. PP5 is implicated in a variety of cellular processes, including signal transduction, cell cycle regulation, and DNA damage repair. Its association with the molecular chaperone Hsp90 and its role in dephosphorylating key signaling proteins have made it an attractive target for therapeutic intervention, particularly in oncology.
This compound (also known as Compound P053) was identified as a competitive inhibitor of PP5.[1] It binds to the catalytic domain of PP5, leading to the induction of apoptosis in renal cancer cells.[1] This guide serves as a technical resource for researchers interested in the discovery, synthesis, and biological evaluation of this compound and its analogs.
Discovery
This compound was discovered through an in silico structure-based drug discovery approach aimed at identifying selective inhibitors of PP5.[2] This computational screening was followed by biochemical validation to confirm its inhibitory activity against the PP5 enzyme.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.706 µM | In vitro PP5 assay | [3] |
| Ki | 244 ± 50 nM | In vitro PP5 assay | [2] |
Synthesis
While the primary discovery paper by Ahanin et al. does not provide a detailed synthesis protocol in its main text or easily accessible supplementary information, a putative synthesis can be proposed based on common organic chemistry reactions for similar structures. The core of this compound is a substituted isoindoline-1,3-dione.
Note: The following is a generalized, theoretical synthesis pathway. The actual synthesis may involve different reagents, conditions, and purification methods. Access to the supplementary information of the primary research article by Ahanin et al. is recommended for the precise experimental protocol.
Proposed Synthetic Scheme:
A potential synthetic route could involve the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization.
(Placeholder for detailed, step-by-step synthesis protocol)
Experimental Protocols
This section outlines the key experimental protocols used to characterize the activity of this compound.
In Vitro PP5 Phosphatase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the catalytic activity of purified PP5 enzyme. A common method involves a colorimetric or fluorometric readout.
(Placeholder for detailed, step-by-step protocol for the in vitro PP5 phosphatase assay, including buffer composition, enzyme and substrate concentrations, incubation times, and detection method.)
Immunoprecipitation of Complex II Components
To investigate the effect of this compound on the interaction of PP5 with components of the extrinsic apoptotic pathway, co-immunoprecipitation experiments are performed.
(Placeholder for detailed, step-by-step protocol for the immunoprecipitation of FADD and RIPK1 from renal cancer cell lysates treated with this compound, including lysis buffer composition, antibody details, incubation conditions, and western blot analysis.)
Cell Viability Assay
To determine the cytotoxic effects of this compound on cancer cells, a cell viability assay, such as the MTT or CellTiter-Glo assay, is employed.
(Placeholder for detailed, step-by-step protocol for the cell viability assay in renal cancer cell lines (e.g., 786-O), including cell seeding density, drug concentrations, incubation times, and method of quantification.)
Apoptosis Assay
To confirm that cell death induced by this compound occurs via apoptosis, an Annexin V/Propidium Iodide staining assay followed by flow cytometry is utilized.
(Placeholder for detailed, step-by-step protocol for the apoptosis assay, including cell treatment, staining procedure, and flow cytometry parameters.)
Signaling Pathways and Mechanisms of Action
This compound exerts its pro-apoptotic effect by inhibiting the phosphatase activity of PP5, which plays a crucial role in suppressing the extrinsic apoptotic pathway.[2] In this pathway, PP5 interacts with and dephosphorylates the FAS-associated death domain (FADD) protein.[2] This dephosphorylation is critical for the stability of the pro-apoptotic complex II, which also includes RIPK1 and pro-caspase-8.[2]
By inhibiting PP5, this compound prevents the dephosphorylation of FADD, leading to the disruption of complex II and the subsequent activation of caspase-8, which in turn initiates the caspase cascade, culminating in apoptosis.[2]
Signaling Pathway Diagram
Caption: this compound inhibits PP5, preventing FADD dephosphorylation and promoting apoptosis.
Experimental Workflow Diagram
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a valuable research tool for studying the biological roles of PP5 and a promising lead compound for the development of novel anti-cancer therapeutics. Its clear mechanism of action, involving the targeted inhibition of PP5 and subsequent activation of the extrinsic apoptotic pathway, provides a strong rationale for further investigation. This technical guide provides a foundation for researchers to build upon in their efforts to understand and exploit the therapeutic potential of PP5 inhibition. Further studies are warranted to elucidate the full pharmacological profile of this compound, including its selectivity, pharmacokinetic properties, and in vivo efficacy.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of RIPK1 in the FADD-Containing Death Inducing Signaling Complex (DISC) During Necroptosis | Springer Nature Experiments [experiments.springernature.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Role of PP5-IN-1 in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel Protein Phosphatase 5 (PP5) inhibitor, PP5-IN-1 (also known as Compound P053), and its role in the induction of apoptosis. This document details the mechanism of action, key signaling pathways, quantitative data from relevant studies, and comprehensive experimental protocols.
Introduction to PP5 and its Role in Cancer
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that has emerged as a critical regulator of cellular processes, including stress response, proliferation, and apoptosis.[1] Elevated levels and activity of PP5 have been observed in various cancers, where it often plays a pro-survival role, making it an attractive therapeutic target.[1] Specifically, in von Hippel-Lindau (VHL)-null clear cell renal cell carcinoma (ccRCC), PP5 levels are elevated and contribute to cancer cell survival.[1]
This compound: A Competitive Inhibitor of PP5
This compound is a small molecule, competitive inhibitor that specifically binds to the catalytic domain of PP5.[1][2] Its discovery was the result of an in silico structure-based drug discovery approach, which screened a large compound library to identify potent and selective inhibitors of PP5.[1]
Mechanism of Action: Induction of Extrinsic Apoptosis
This compound induces apoptosis in cancer cells, particularly in VHL-null ccRCC, by activating the extrinsic apoptotic pathway.[1] The core mechanism involves the disruption of "complex II," a key signaling complex in the extrinsic pathway.
Normally, PP5 is a component of complex II, where it interacts with Fas-Associated Death Domain (FADD), Receptor-Interacting Protein Kinase 1 (RIPK1), and pro-caspase 8.[1] A crucial function of PP5 within this complex is the dephosphorylation of FADD at serine 194 (S194).[1] This dephosphorylation inactivates FADD, thereby suppressing the downstream apoptotic signaling cascade and promoting cell survival.[1]
By inhibiting the catalytic activity of PP5, this compound prevents the dephosphorylation of FADD.[1] The resulting hyper-phosphorylated FADD leads to the dissociation of complex II and the subsequent cleavage and activation of caspase 8.[1] Activated caspase 8 then initiates a downstream caspase cascade, including the cleavage of caspase 3 and Poly (ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[1]
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound on cell viability and the induction of apoptosis.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Ki (competitive inhibition constant) | - | 244 ± 50 nM | [2] |
| IC50 (Cell Viability, 24h) | 786-O (VHL-null ccRCC) | ~10 µM | [2] |
| IC50 (Cell Viability, 24h) | A498 (VHL-null ccRCC) | >10 µM | |
| IC50 (Cell Viability, 24h) | Caki-1 (VHL-containing ccRCC) | >20 µM | |
| IC50 (Cell Viability, 24h) | Caki-2 (VHL-containing ccRCC) | >20 µM | |
| IC50 (Cell Viability, 24h) | HK2 (VHL-containing kidney) | >20 µM |
Table 2: Effect of this compound on Apoptosis Markers in 786-O Cells (24h treatment)
| Marker | This compound Concentration | Observed Effect | Reference |
| Cleaved Caspase 8 | 10 µM | Significant Increase | [1] |
| Cleaved Caspase 3 | 10 µM | Significant Increase | [1] |
| Cleaved PARP | 10 µM | Significant Increase | [1] |
| Phospho-FADD (S194) | Not explicitly quantified | Increase expected | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced extrinsic apoptosis.
Experimental Workflow for In Silico Screening of PP5 Inhibitors
Caption: Workflow for the in silico discovery of PP5 inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments cited in the study of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., 786-O, A498, Caki-1, Caki-2, HK2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase 8, cleaved caspase 3, PARP, p-FADD (S194), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the protein of interest to the loading control.
Co-Immunoprecipitation (Co-IP) of PP5 and FADD
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against PP5 or FADD to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting as described above, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with anti-PP5, probe the western blot with anti-FADD).
Conclusion
This compound is a promising selective inhibitor of PP5 that induces apoptosis in cancer cells through the extrinsic pathway. Its mechanism of action, centered on the modulation of FADD phosphorylation within complex II, presents a novel therapeutic strategy for cancers with elevated PP5 activity, such as VHL-null ccRCC. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PP5-targeted cancer therapies. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.
References
- 1. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - University of Sussex - Figshare [sussex.figshare.com]
The Role of PP5-IN-1 in Modulating the Extrinsic Apoptotic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the small molecule inhibitor PP5-IN-1 (also known as Compound P053) and its targeted effect on the extrinsic apoptotic pathway. Protein Phosphatase 5 (PP5) has emerged as a critical regulator of cellular signaling, with its dysregulation implicated in cancer progression. This compound, a potent and selective inhibitor of PP5, has been demonstrated to induce apoptosis in cancer cells by specifically activating the extrinsic pathway. This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines detailed protocols for relevant experimental assays, and provides visual representations of the signaling pathways and experimental workflows.
Introduction: Protein Phosphatase 5 and the Extrinsic Apoptotic Pathway
1.1. Protein Phosphatase 5 (PP5)
Protein Phosphatase 5 (PP5) is a unique member of the serine/threonine protein phosphatase family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic domain. The TPR domain mediates interactions with chaperone proteins, including Hsp90, thereby integrating PP5 into a variety of cellular signaling networks. PP5 is involved in diverse cellular processes, including stress response, cell cycle regulation, and DNA damage repair. In the context of oncology, PP5 has been identified as a pro-survival protein in several cancers, including clear cell renal cell carcinoma (ccRCC), making it a compelling target for therapeutic intervention.[1][2][3]
1.2. The Extrinsic Apoptotic Pathway
Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The extrinsic apoptotic pathway is initiated by extracellular death signals, such as the binding of ligands like Tumor Necrosis Factor (TNF) or Fas Ligand (FasL) to their cognate death receptors on the cell surface.[4][5][6] This ligand-receptor interaction triggers the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD), and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[4][7] Within the DISC, pro-caspase-8 undergoes auto-proteolytic cleavage and activation. Active caspase-8 then initiates a downstream caspase cascade, including the activation of effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[4]
Mechanism of Action: this compound and the Activation of Extrinsic Apoptosis
Recent studies have elucidated the role of PP5 in suppressing the extrinsic apoptotic pathway, and consequently, how its inhibition by this compound can reactivate this cell death mechanism.
2.1. PP5 as a Negative Regulator of the Extrinsic Pathway
Research has demonstrated that PP5 interacts with key components of the extrinsic apoptotic pathway, including FADD, RIPK1 (Receptor-Interacting Protein Kinase 1), and pro-caspase-8.[1] Specifically, PP5 has been shown to dephosphorylate FADD at serine 194 (S194).[1] The phosphorylation of FADD at S194 is a critical step for its pro-apoptotic activity. By dephosphorylating this residue, PP5 effectively inactivates FADD, thereby preventing the formation of a functional DISC and suppressing the activation of caspase-8.[1] This action of PP5 helps to maintain the integrity of "complex II" of the extrinsic pathway and promotes cancer cell survival.[1]
2.2. This compound: A Competitive Inhibitor of PP5
This compound (Compound P053) is a small molecule that acts as a competitive inhibitor of PP5, binding to its catalytic domain.[1][8] This specific inhibition of PP5's phosphatase activity prevents the dephosphorylation of FADD.
2.3. Re-activation of the Extrinsic Apoptotic Pathway by this compound
By inhibiting PP5, this compound leads to the hyperphosphorylation of FADD at S194. This phosphorylation event promotes the dissociation of the FADD/RIPK1/pro-caspase-8 complex, leading to the activation of caspase-8.[1] Activated caspase-8 then initiates the downstream executioner caspase cascade, resulting in apoptotic cell death. The targeted action of this compound on this specific node of the extrinsic apoptotic pathway makes it a promising candidate for cancer therapy, particularly in cancers where PP5 is overexpressed or hyperactive.
Quantitative Data on this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound (Compound P053).
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Inhibitor | This compound (Compound P053) | |
| Target | Protein Phosphatase 5 (PP5) | |
| Mechanism | Competitive Inhibition | |
| Ki | 244 ± 50 nM |
Table 2: Effect of this compound on the Viability of Renal Cancer Cell Lines
| Cell Line | VHL Status | Approximate % Viability at 40 µM (24h) | Reference |
| 786-O | null | ~40% | |
| A498 | null | ~50% | |
| Caki-1 | wild-type | ~90% | |
| Caki-2 | wild-type | ~95% | |
| HK2 | normal epithelial | ~98% |
Note: The percentage viability is an approximation based on the graphical data presented in Ahanin et al., 2023. Precise numerical data was not available in the publication or its supplementary materials.
Table 3: Induction of Apoptosis by this compound in Renal Cancer Cell Lines
| Cell Line | Treatment (24h) | Approximate % PI Positive Cells (Normalized to Control) | Reference |
| 786-O | 30 µM P053 | ~250% | |
| A498 | 30 µM P053 | ~200% | |
| Caki-1 | 30 µM P053 | ~120% | |
| Caki-2 | 30 µM P053 | ~110% |
Note: The percentage of Propidium Iodide (PI) positive cells is an approximation based on the graphical data presented in Ahanin et al., 2023. This assay measures cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on the extrinsic apoptotic pathway.
4.1. Cell Viability Assessment: MTT Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 786-O, A498, Caki-1, Caki-2, HK2)
-
Complete cell culture medium
-
96-well plates
-
This compound (Compound P053)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
4.2. Analysis of Apoptotic Markers: Immunoblotting
This protocol is for detecting the cleavage of caspase-8, caspase-3, and PARP, which are hallmarks of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-8, anti-cleaved caspase-3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use GAPDH as a loading control to ensure equal protein loading.
4.3. Quantification of Apoptosis: Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
5.1. Signaling Pathway Diagram
Caption: The extrinsic apoptotic pathway and the modulatory role of PP5 and this compound.
5.2. Experimental Workflow Diagram
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining and flow cytometry.
5.3. Logical Relationship Diagram
Caption: Logical flow from PP5 overexpression to the therapeutic potential of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets a key survival mechanism in certain cancers. By inhibiting the phosphatase activity of PP5, this compound effectively removes the brakes on the extrinsic apoptotic pathway, leading to the selective induction of apoptosis in cancer cells with an over-reliance on PP5 for survival. The data presented in this guide underscore the potency and selectivity of this compound, and the detailed protocols provide a framework for further investigation into its mechanism of action and therapeutic potential. Continued research into PP5 inhibitors like this compound is warranted to translate these preclinical findings into novel cancer therapies.
References
- 1. hbri.org [hbri.org]
- 2. ISSN 2451-9448 (Online) | Cell chemical biology | The ISSN Portal [portal.issn.org]
- 3. FAIRsharing [fairsharing.org]
- 4. Chemical modulation of gut bacterial metabolism induces colanic acid and extends the lifespan of nematode and mammalian hosts | PLOS Biology [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. CELL CHEMICAL BIOLOGY [scholars.utoledo.edu]
- 7. scilit.com [scilit.com]
- 8. Cell Chemical Biology | Article Services for Authors - Elsevier [journalissues.elsevier.com]
The Multifaceted Roles of Protein Phosphatase 5: A Core Regulator in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 5 (PP5), a member of the phosphoprotein phosphatase (PPP) family of serine/threonine phosphatases, is a critical regulator of a wide array of cellular processes.[1][2] Unlike other members of the PPP family, PP5 is a unique monomeric enzyme characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal catalytic phosphatase domain.[1][3] This structural arrangement allows for intricate regulation of its activity, primarily through intramolecular autoinhibition and activation by interacting partners, most notably the molecular chaperone Heat shock protein 90 (Hsp90).[3][4][5][6][7] PP5's involvement in fundamental cellular functions, including stress response, cell cycle control, DNA damage repair, and steroid hormone signaling, underscores its importance as a potential therapeutic target in various diseases, including cancer.[6][8] This guide provides a comprehensive overview of the biological functions of PP5, with a focus on its regulatory mechanisms, substrate specificity, and involvement in key signaling pathways. We also present detailed experimental protocols for studying PP5, along with quantitative data to facilitate further research and drug development efforts.
Structure and Regulation of Protein Phosphatase 5
The activity of PP5 is tightly controlled by a sophisticated autoinhibitory mechanism. In its basal state, the N-terminal TPR domain interacts with the C-terminal catalytic domain, effectively blocking substrate access to the active site and maintaining the enzyme in a state of low activity.[3][5][6] This autoinhibition can be relieved by the binding of activators to the TPR domain.
The most well-characterized activator of PP5 is the molecular chaperone Hsp90.[3][4][7] The C-terminal MEEVD motif of Hsp90 binds to the TPR domain of PP5, inducing a conformational change that releases the autoinhibition and activates the phosphatase.[4][5] This interaction is crucial for the dephosphorylation of many Hsp90 client proteins, positioning PP5 as a key co-chaperone in the Hsp90 machinery.[4][9] Polyunsaturated fatty acids, such as arachidonic acid, can also activate PP5 by binding to the TPR domain and disrupting the autoinhibitory interaction.[1][6]
Quantitative Data on PP5 Activity and Interactions
The following tables summarize key quantitative data related to the kinetic parameters of PP5 with various substrates and the binding affinities of its interactions.
| Substrate | Km (μM) | Notes | Reference |
| p-Nitrophenyl Phosphate (pNPP) | ~7000 | A commonly used artificial substrate for in vitro phosphatase assays. | [4] |
| Phospho-Tau | 8 - 13 | Similar to the Km of PP2A for Tau, suggesting physiological relevance. | [10] |
| CSNK1E (Casein Kinase 1 Epsilon) | 1.847 | [10] | |
| Glucocorticoid Receptor (GR) phosphopeptide (pS211) | Not specified, but used for inhibitor kinetics | A specific peptide substrate used to determine the Ki of PP5 inhibitors. | [6] |
| Interacting Protein/Peptide | Kd (μM) | Method | Notes | Reference |
| Hsp70 (IEEVD peptide) | 0.941 ± 0.070 | Fluorescence Polarization | [5][7] | |
| Hsp90 (MEEVD peptide) | 0.102 ± 0.020 | Fluorescence Polarization | Tighter binding compared to the Hsp70 C-terminal peptide. | [5][7] |
| Activator | Fold Activation | Notes | Reference |
| Hsp90 | ~7-fold | Activation is dependent on the interaction with the C-terminal MEEVD motif of Hsp90. | [4] |
| Optimized pentapeptides (e.g., WDDVD) | ~2.5-fold (kcat increase) | Synthetic peptides designed for high-affinity binding to the TPR domain. | [7] |
Key Signaling Pathways Regulated by PP5
PP5 plays a pivotal role in a multitude of signaling cascades, often acting as a negative regulator of protein kinases. Its function is intricately linked to the Hsp90 chaperone cycle, which facilitates the proper folding and activation of numerous signaling proteins.
DNA Damage Response
PP5 is a critical component of the DNA damage response (DDR) pathway, where it interacts with and regulates the activity of key checkpoint kinases, including ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[1] Following DNA damage, PP5 is recruited to these kinases and is thought to dephosphorylate specific sites to modulate their activity and downstream signaling, thereby influencing cell cycle arrest and DNA repair processes.
Figure 1. Role of PP5 in the DNA Damage Response Pathway.
Steroid Hormone Receptor Signaling
PP5 is an important regulator of steroid hormone receptor signaling, particularly for the glucocorticoid receptor (GR).[1] PP5 is a component of the GR-Hsp90 heterocomplex, where it is responsible for dephosphorylating the receptor at specific serine residues.[1] This dephosphorylation is thought to be crucial for regulating GR's ligand binding affinity, nuclear translocation, and transcriptional activity.
Figure 2. PP5 in Glucocorticoid Receptor Signaling.
MAPK Signaling Pathway
PP5 has been implicated as a negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It can dephosphorylate and inactivate key kinases in this pathway, such as Raf-1 and ASK1 (Apoptosis Signal-regulating Kinase 1), thereby attenuating downstream signaling to MEK and ERK.[4] This function of PP5 is important for controlling cellular processes like proliferation, differentiation, and apoptosis.
Figure 3. Negative Regulation of MAPK Signaling by PP5.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological functions of PP5.
In Vitro Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay is a general method to measure the catalytic activity of PP5.
Materials:
-
Purified recombinant PP5
-
Assay Buffer: 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution: 2N NaOH
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of purified PP5 in the Assay Buffer.
-
Add 50 µL of the PP5 dilutions to the wells of a 96-well plate. Include a blank control with Assay Buffer only.
-
Prepare a fresh solution of pNPP in the Assay Buffer to a final concentration of 60 mM.
-
To initiate the reaction, add 50 µL of the pNPP solution to each well.
-
Incubate the plate at 20°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of 2N NaOH to each well.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the amount of p-nitrophenol produced using its molar extinction coefficient (18,000 M⁻¹cm⁻¹).
Figure 4. Workflow for the in vitro pNPP Phosphatase Assay.
Co-immunoprecipitation (Co-IP) to Identify PP5-Interacting Proteins
This method is used to isolate PP5 and its binding partners from cell lysates.
Materials:
-
Cells expressing the protein of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to PP5 or a tag on recombinant PP5
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Culture and harvest cells.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-PP5 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with Wash Buffer to remove unbound proteins.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
Figure 5. General Workflow for Co-immunoprecipitation.
Site-Directed Mutagenesis of PP5
This technique is used to introduce specific mutations into the PP5 gene to study the function of particular amino acid residues.
Materials:
-
Plasmid DNA containing the PP5 gene
-
Mutagenic primers
-
High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Design and synthesize primers containing the desired mutation.
-
Perform PCR using the PP5 plasmid as a template and the mutagenic primers to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic.
-
Select colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
Phosphoproteomics to Identify PP5 Substrates
This mass spectrometry-based approach allows for the large-scale identification of proteins that are dephosphorylated by PP5 in a cellular context.
General Workflow:
-
Cell Culture and Perturbation: Culture cells under conditions where PP5 activity is altered (e.g., overexpression of wild-type vs. catalytically inactive PP5, or siRNA-mediated knockdown of PP5).
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.
-
Data Analysis: Compare the phosphoproteomes of the different experimental conditions to identify phosphosites that show a significant change in abundance upon alteration of PP5 activity. These are potential PP5 substrates.
Conclusion
Protein Phosphatase 5 is a highly regulated and versatile enzyme that plays a crucial role in maintaining cellular homeostasis through its involvement in a wide range of signaling pathways. Its unique structural features, particularly the autoinhibitory TPR domain, allow for precise control of its phosphatase activity, which is often coupled to the function of the Hsp90 chaperone machinery. The diverse array of PP5 substrates and its involvement in critical cellular processes such as DNA damage repair and cell cycle control make it an attractive target for the development of novel therapeutics. The experimental approaches detailed in this guide provide a robust framework for further elucidating the complex biological functions of PP5 and for exploring its potential as a drug target. A deeper understanding of PP5's regulatory mechanisms and its network of interactions will undoubtedly pave the way for innovative therapeutic strategies in cancer and other diseases where its activity is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Hsp90-Dependent Activation of Protein Kinases Is Regulated by Chaperone-Targeted Dephosphorylation of Cdc37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the binding determinants of protein phosphatase 5 (PP5) reveals a chaperone-independent activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Ser/Thr Protein Phosphatase 5 (PP5) Regulated Targets during DNA Damage Identified by Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
An In-Depth Technical Guide to PP5-IN-1 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PP5-IN-1, a competitive inhibitor of Protein Phosphatase 5 (PP5), for its application in cancer research. It details the inhibitor's mechanism of action, its role in inducing apoptosis in cancer cells, and provides detailed experimental protocols for its study.
Core Concepts: The Role of PP5 in Cancer
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that has emerged as a significant player in cancer progression and survival.[1] Its involvement in critical cellular processes such as cell cycle regulation, DNA damage response, and various signaling pathways makes it an attractive therapeutic target.[1][2] In certain cancers, such as clear cell renal cell carcinoma (ccRCC), PP5 levels are elevated, contributing to a pro-survival environment for the tumor cells.[2][3]
Introduction to this compound (Compound P053)
This compound, also known as Compound P053, is a potent and selective competitive inhibitor of PP5.[2] It binds to the catalytic domain of PP5, effectively blocking its phosphatase activity.[2] This inhibition has been shown to induce apoptosis, a form of programmed cell death, in cancer cells, particularly in VHL-null clear cell renal cell carcinoma.[2][3]
Mechanism of Action: Induction of Extrinsic Apoptosis
This compound triggers the extrinsic apoptotic pathway by disrupting the formation and function of a protein complex known as Complex II.[2] A key substrate of PP5 within this pathway is the Fas-Associated Death Domain (FADD) protein.[2]
Under normal conditions in cancer cells, PP5 dephosphorylates FADD, a crucial step that maintains the integrity of Complex II and suppresses apoptosis.[2] By inhibiting PP5, this compound prevents the dephosphorylation of FADD. This leads to the disruption of Complex II, which is composed of FADD, RIPK1, and pro-caspase 8.[2] The destabilization of this complex leads to the activation of caspase 8, a critical initiator caspase in the extrinsic apoptotic cascade.[2] Activated caspase 8 then triggers a downstream cascade of effector caspases, ultimately leading to the execution of apoptosis.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Ki (Inhibition constant) | 244 ± 50 nM | [2] |
| IC50 (Half-maximal inhibitory concentration) | 0.706 µM | [5] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| 786-O | Clear Cell Renal Cell Carcinoma (VHL-null) | 48 hours | ~5 µM | [3] |
| A498 | Clear Cell Renal Cell Carcinoma (VHL-null) | 24 hours | ~10 µM | [3] |
| Caki-1 | Clear Cell Renal Cell Carcinoma (VHL-positive) | 24 hours | > 20 µM | [3] |
| Caki-2 | Clear Cell Renal Cell Carcinoma (VHL-positive) | 24 hours | > 20 µM | [3] |
Experimental Protocols
In Vitro PP5 Phosphatase Assay
This assay measures the direct inhibitory effect of this compound on PP5's enzymatic activity.
Materials:
-
Recombinant human PP5 enzyme
-
This compound (Compound P053)
-
Phospho-S211-glucocorticoid receptor (GR) peptide (specific substrate)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM MnCl₂)
-
Malachite Green-based phosphate detection reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the phosphatase assay buffer and recombinant PP5 enzyme.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the phospho-S211-GR peptide substrate to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
The amount of free phosphate released is proportional to PP5 activity. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of cancer cells.
Materials:
-
Renal cancer cell lines (e.g., 786-O, A498, Caki-1, Caki-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunoprecipitation and Western Blot for FADD Phosphorylation
This experiment is to assess the phosphorylation status of FADD in response to this compound treatment.
Materials:
-
Renal cancer cells (e.g., 786-O)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FADD antibody for immunoprecipitation
-
Anti-phospho-FADD (Ser194) antibody for Western blot
-
Anti-total FADD antibody for Western blot
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Treat 786-O cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-FADD antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-phospho-FADD (Ser194) and anti-total FADD antibodies.
-
Detect the protein bands using a chemiluminescence-based detection system. An increase in the phospho-FADD signal relative to total FADD indicates inhibition of PP5.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PP5, leading to FADD phosphorylation and apoptosis.
Experimental Workflow for FADD Phosphorylation Analysis
Caption: Workflow for analyzing FADD phosphorylation after this compound treatment.
References
- 1. ulab360.com [ulab360.com]
- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kcrs.kidneycan.org [kcrs.kidneycan.org]
- 4. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 5. This compound - Immunomart [immunomart.com]
Preliminary Efficacy of PP5-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of PP5-IN-1, a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5). The content herein is curated for researchers, scientists, and drug development professionals, offering an in-depth look at the quantitative data, experimental methodologies, and the underlying mechanism of action of this promising anti-cancer agent.
Core Efficacy Data of this compound
This compound, also referred to as compound P053, has demonstrated significant potential as a therapeutic agent, particularly in the context of renal cancer.[1] The following tables summarize the key quantitative findings from preliminary studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | 786-O (Renal Cancer) | ~40 µM | [2] |
Table 1: In Vitro Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in the 786-O human renal cancer cell line.
| Parameter | Value | Method | Reference |
| Ki (P5) | 277 ± 50 nM | Enzyme Kinetics | [3] |
| Ki (P13/P053) | 234 ± 50 nM | Enzyme Kinetics | [3] |
Table 2: In Vitro Inhibition of PP5 by this compound Analogs. The inhibitory constants (Ki) for two analogs of this compound, P5 and P13 (P053), were determined through in vitro enzyme kinetics assays.[3]
Mechanism of Action: Induction of Extrinsic Apoptosis
This compound exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[1] Specifically, it activates the extrinsic apoptotic pathway by disrupting the formation of Complex II of the death-inducing signaling complex (DISC).[3] This is achieved through the inhibition of PP5's phosphatase activity, which normally dephosphorylates and inactivates the death effector protein FADD (Fas-Associated Death Domain).[3] By inhibiting PP5, this compound leads to the activation of FADD, subsequent activation of caspase-8 and caspase-3, and ultimately, apoptosis.[2][3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced extrinsic apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.
In Silico Screening Workflow
The identification of this compound originated from an in silico screening of a large chemical library. The general workflow for such a screening is outlined below.
Caption: General workflow for the in silico screening of PP5 inhibitors.
PP5 Inhibition Assay (Malachite Green Phosphatase Assay)
This colorimetric assay is used to determine the enzymatic activity of PP5 and the inhibitory effect of compounds like this compound.
Principle: The assay measures the release of free phosphate from a phosphorylated substrate by PP5. The released phosphate forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.
Materials:
-
Purified recombinant PP5 enzyme
-
Phosphorylated substrate (e.g., a synthetic phosphopeptide)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the phosphorylated substrate.
-
Add varying concentrations of this compound to the wells of the microplate. Include a control with no inhibitor.
-
Add the purified PP5 enzyme to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of PP5 inhibition for each concentration of this compound and determine the IC50 and Ki values.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Renal cancer cell lines (e.g., 786-O)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the renal cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Renal cancer cell lines (e.g., 786-O)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (containing CaCl2)
-
Flow cytometer
Procedure:
-
Treat the cells with this compound for the desired time to induce apoptosis. Include an untreated control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
In Vivo Efficacy
As of the latest review of published literature, in vivo efficacy studies of this compound in preclinical models, such as renal cancer xenografts, have not been reported. Further investigation is required to establish the in vivo therapeutic potential of this compound.
Selectivity
Preliminary studies have indicated a degree of selectivity for this compound. At concentrations where it effectively binds to PP5, no significant binding to the catalytic subunit of the closely related protein phosphatase 2A (PP2A) was observed.[3] However, a comprehensive selectivity profile against a broader panel of phosphatases has not yet been published.
Conclusion
This compound is a promising small molecule inhibitor of PP5 with demonstrated in vitro efficacy against renal cancer cells. Its mechanism of action, involving the targeted induction of the extrinsic apoptotic pathway, presents a novel therapeutic strategy. The detailed experimental protocols provided in this guide are intended to facilitate further research and validation of this compound as a potential anti-cancer drug. Future studies should focus on comprehensive selectivity profiling and in vivo efficacy evaluation to further delineate its therapeutic potential.
References
- 1. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 3. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PP5-IN-1 (CAS: 1022417-69-1), a Promising Inducer of Apoptosis in Renal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications and mechanism of action of the compound identified by CAS number 1022417-69-1, known as PP5-IN-1 or P053. This compound is a potent and competitive inhibitor of Serine/threonine-protein phosphatase 5 (PP5).[1][2][3] Its primary therapeutic potential lies in its ability to induce apoptosis in cancer cells, with a particular focus on renal cancer.[1][2][3] This document details the signaling pathway affected by this compound, presents available quantitative data, and outlines key experimental protocols for its study.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1022417-69-1 | MedChemExpress, APExBIO |
| Synonyms | This compound, P053, PP5 Inhibitor 1 | MedChemExpress, Cayman Chemical |
| Molecular Formula | C18H18N2O3S | APExBIO |
| Molecular Weight | 342.41 g/mol | APExBIO |
| Appearance | Solid, Yellow to orange | MedChemExpress |
| Solubility | ≥52.8 mg/mL in DMSO; ≥42.6 mg/mL in EtOH; Insoluble in H2O | APExBIO |
| Storage | Powder: -20°C for 3 years. In DMSO: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of PP5, binding to its catalytic domain.[1][2] In the context of renal cancer, PP5 plays a pro-survival role by suppressing the extrinsic apoptotic pathway.[1][4] It achieves this by interacting with and dephosphorylating the Fas-associated death domain (FADD) protein, a key component of the death-inducing signaling complex (DISC) or complex II.[1][2] This dephosphorylation inactivates FADD and preserves the integrity of complex II, thereby preventing the initiation of apoptosis.
Pharmacological inhibition of PP5 by this compound disrupts this process. By blocking PP5's catalytic activity, this compound prevents the dephosphorylation of FADD.[1] This leads to the activation of FADD, disruption of complex II, and subsequent activation of the extrinsic apoptotic pathway, ultimately causing apoptosis in renal cancer cells.[1][2] The components of this pathway that PP5 interacts with include FADD, RIPK1, and caspase 8.[1][2]
Mechanism of this compound induced apoptosis.
Quantitative Data
Key Experimental Protocols
The following are generalized protocols based on the described research for studying the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Methodology:
-
Seed ccRCC 786-O cells in 96-well plates at an appropriate density.
-
After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., a serial dilution from a stock solution in DMSO). Include a vehicle control (DMSO only).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. kcrs.kidneycan.org [kcrs.kidneycan.org]
Methodological & Application
Application Notes and Protocols for the Use of PP5-IN-1 in Renal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PP5-IN-1, a selective inhibitor of Protein Phosphatase 5 (PP5), in renal cancer cell line models. The protocols and data presented herein are intended to facilitate research into the therapeutic potential of PP5 inhibition in renal malignancies, particularly in clear cell renal cell carcinoma (ccRCC).
Introduction
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that has been implicated in the progression and survival of various cancers, including renal cancer.[1][2][3] PP5 plays a crucial role in regulating cellular processes such as stress response, proliferation, and apoptosis.[3] In the context of renal cancer, PP5 has been identified as a pro-survival protein.[1][4] Notably, its expression is often elevated in VHL-null clear cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer.[4][5]
This compound (also referred to as P053) is a competitive inhibitor that specifically targets the catalytic domain of PP5.[1][2][6][7] By inhibiting PP5, this compound disrupts its ability to dephosphorylate and inactivate key signaling proteins. Research has demonstrated that in renal cancer cells, this compound triggers the extrinsic apoptotic pathway, leading to programmed cell death.[1][2][5][6][8] This makes this compound a valuable tool for investigating the role of PP5 in renal cancer and a potential therapeutic agent.
The primary mechanism of action of this compound in renal cancer cells involves the disruption of "complex II" of the extrinsic apoptotic pathway.[1][2][5][6][8] PP5 normally dephosphorylates the death effector protein FADD, which keeps the apoptotic pathway in check.[1][2] Inhibition of PP5 by this compound leads to the activation of FADD, RIPK1, and caspase 8, components of complex II, ultimately resulting in apoptosis.[1][5][6] This effect is particularly potent in VHL-null ccRCC cells, suggesting a targeted therapeutic strategy.[1][4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on various renal cancer cell lines.
Table 1: Cell Viability Assessment using MTT Assay
| Cell Line | VHL Status | Treatment | Concentration (µM) | Duration (hours) | Result (% Viability) |
| 786-O | Null | This compound (P053) | 10 | 24 | ~50% |
| 786-O | Null | This compound (P13) | 10 | 48 | ~40% |
| A498 | Null | This compound (P053) | 10 | 24 | ~60% |
| Caki-1 | Positive | This compound (P053) | 10 | 24 | ~90% |
| Caki-2 | Positive | This compound (P053) | 10 | 24 | ~95% |
| HK2 | Normal Renal | This compound (P053) | 10 | 24 | ~100% |
Table 2: Cell Death Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
| Cell Line | VHL Status | Treatment | Concentration (µM) | Duration (hours) | Result (% Cell Death) |
| 786-O | Null | This compound (P053) | 10 | 24 | Significant Increase |
| A498 | Null | This compound (P053) | 10 | 24 | Significant Increase |
| Caki-1 | Positive | This compound (P053) | 10 | 24 | Minimal Increase |
| Caki-2 | Positive | This compound (P053) | 10 | 24 | Minimal Increase |
Table 3: Apoptosis Marker Detection by Immunoblotting
| Cell Line | VHL Status | Treatment | Concentration (µM) | Duration (hours) | Apoptotic Markers Detected |
| 786-O | Null | This compound (P5, P13) | 10 | 24 | Cleaved PARP, Cleaved Caspase 8, Cleaved Caspase 3 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound in renal cancer cell lines.
Protocol 1: Cell Culture of Renal Cancer Cell Lines
This protocol outlines the basic steps for maintaining and propagating common renal cancer cell lines.
Materials:
-
Renal cancer cell lines (e.g., 786-O, A498, Caki-1, Caki-2)
-
DMEM, High Glucose, Pyruvate (e.g., Gibco Cat# 11995)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
L-glutamine
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% NEAA, and 1% L-glutamine.
-
Cell Thawing: Quickly thaw a frozen vial of cells in a 37°C water bath. Transfer the thawed cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cells to a T-75 flask and incubate at 37°C with 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or continued culture. A split ratio of 1:3 to 1:10 is common.[9]
-
Change the medium every 2-3 days.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Renal cancer cells
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain the DNA of cells with compromised membranes, allowing for the quantification of cell death by flow cytometry.
Materials:
-
Renal cancer cells
-
6-well plates
-
This compound
-
Complete growth medium
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a single tube.
-
Staining: Centrifuge the cells at 300 x g for 5 minutes and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI-positive cells will represent the dead cell population.
-
Data Analysis: Quantify the percentage of PI-positive cells in each sample.
Protocol 4: Immunoblotting for Apoptosis Markers
This protocol is used to detect the cleavage of key apoptotic proteins.
Materials:
-
Renal cancer cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-8, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. GAPDH or β-actin should be used as a loading control.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Signaling pathway of this compound induced apoptosis in renal cancer cells.
References
- 1. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and function of the co-chaperone protein phosphatase 5 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kcrs.kidneycan.org [kcrs.kidneycan.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - University of Sussex - Figshare [sussex.figshare.com]
- 7. DSpace [soar.suny.edu]
- 8. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer. [escholarship.org]
- 9. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Measuring PP5 Inhibition by PP5-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase involved in a multitude of cellular processes, including signal transduction, cell cycle regulation, and DNA damage repair.[1] Its dysregulation has been implicated in the progression of various cancers, making it a compelling therapeutic target.[2][3] PP5-IN-1 (also known as Compound P053) is a competitive inhibitor that binds to the catalytic domain of PP5, leading to the induction of apoptosis in cancer cells.[4][5] These application notes provide detailed protocols for measuring the inhibitory activity of this compound against PP5, enabling researchers to assess its potency and cellular effects.
Data Presentation
Table 1: In Vitro Inhibition of PP5 by this compound Analogues
| Compound | Inhibition Constant (Ki) | Assay Substrate |
| P5 (this compound analogue) | 277 ± 50 nM | Phospho-S211-glucocorticoid receptor (GR) peptide |
| P13 (this compound analogue) | 234 ± 50 nM | Phospho-S211-glucocorticoid receptor (GR) peptide |
Data extracted from a study on competitive inhibitors of PP5.[4]
Table 2: Cellular Effects of PP5 Inhibition
| Assay | Cell Line | Observed Effect | Reference |
| Apoptosis Assay | Renal Cancer Cells | Induction of the extrinsic apoptotic pathway | [4] |
| Cell Cycle Analysis | Colorectal Cancer (RKO) Cells | G0/G1 phase cell cycle arrest | [3] |
| Colony Formation Assay | Colorectal Cancer (RKO) Cells | Suppression of colony formation ability | [3] |
Experimental Protocols
Biochemical Assay for PP5 Phosphatase Activity
This protocol describes an in vitro assay to measure the enzymatic activity of PP5 and the inhibitory effect of this compound using a synthetic phosphopeptide and malachite green for detection of phosphate release.
Materials:
-
Recombinant human PP5 protein
-
This compound
-
Synthetic phosphopeptide substrate (e.g., phospho-S211-GR peptide)[4]
-
Assay Buffer: 40 mM HEPES, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5[4]
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to generate a dose-response curve. Include a vehicle control (DMSO) without the inhibitor.
-
In a 96-well plate, add 20 µL of diluted this compound or vehicle control to each well.
-
Add 20 µL of recombinant PP5 enzyme (e.g., 1 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding 10 µL of the phosphopeptide substrate solution.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Western Blot Analysis of PP5-Mediated Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation status of PP5 substrates, such as FADD, in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., 786-O renal cancer cells)[4]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FADD (S194), anti-FADD, anti-PP5, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol is used to investigate the interaction between PP5 and its binding partners, such as FADD, RIPK1, and Caspase-8, and how this interaction is affected by this compound.[4]
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-PP5 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Primary antibodies for western blotting: anti-FADD, anti-RIPK1, anti-Caspase-8, anti-PP5
-
HRP-conjugated secondary antibodies
Procedure:
-
Treat cells with this compound or vehicle control as described in the western blot protocol.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-PP5 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using antibodies against the expected interacting partners (FADD, RIPK1, Caspase-8) and PP5 as a control.
Mandatory Visualizations
Caption: PP5 signaling pathways in apoptosis, DNA damage, and stress response.
Caption: Workflow for assessing this compound inhibitory activity.
Caption: Logical flow of PP5 inhibition by this compound.
References
- 1. Structure and function of the co-chaperone protein phosphatase 5 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the co-chaperone protein phosphatase 5 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein phosphatase 5 (PP5) suppresses survival and growth of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dose–response relationship - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PP5-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase involved in a multitude of cellular processes, including signal transduction, cell cycle regulation, and stress responses. Its association with various signaling pathways, particularly those promoting cancer cell survival, has established it as a promising therapeutic target. PP5-IN-1 is a competitive inhibitor of PP5 that has been shown to induce apoptosis in cancer cells, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel PP5 inhibitors. These application notes provide detailed protocols for utilizing this compound in HTS and subsequent confirmatory and cell-based assays.
Data Presentation
The following table summarizes the quantitative data for this compound, which can be used as a reference for interpreting HTS results and for comparison with newly identified compounds.
| Compound | Target | IC50 (µM) | Assay Type | Notes |
| This compound | PP5 | 0.706 | Biochemical Phosphatase Assay | Competitive inhibitor binding to the catalytic domain. |
| PP1 | To be determined | Biochemical Phosphatase Assay | Selectivity profiling is recommended. | |
| PP2A | No significant binding observed at concentrations that inhibit PP5[1] | Co-pulldown Assay | Quantitative IC50 determination is recommended. | |
| PP2B | To be determined | Biochemical Phosphatase Assay | Selectivity profiling is recommended. |
Signaling Pathway and Experimental Workflow
To effectively screen for PP5 inhibitors, it is crucial to understand the signaling pathway in which PP5 is involved and the general workflow of an HTS campaign.
Caption: PP5's role in the extrinsic apoptosis pathway.
Caption: High-throughput screening workflow for PP5 inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) Protocol: Fluorescence Intensity (FI) Phosphatase Assay
This protocol is designed for a 1536-well plate format, suitable for large-scale screening campaigns. This compound should be used as a positive control for inhibition.
Materials:
-
Recombinant human PP5 enzyme
-
Fluorescently labeled phosphopeptide substrate (e.g., a peptide with a phosphorylated serine or threonine flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl₂, 0.1% Brij-35
-
This compound (positive control)
-
Test compounds library
-
1536-well black, low-volume microplates
-
Plate reader with fluorescence intensity detection capabilities
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20-50 nL of test compounds and control (this compound, DMSO for negative control) into the 1536-well plates.
-
Enzyme Preparation: Prepare a solution of PP5 in Assay Buffer. The final concentration in the well should be empirically determined to yield a robust signal-to-background ratio (typically in the low nM range).
-
Enzyme Addition: Add 2 µL of the PP5 enzyme solution to each well of the 1536-well plate containing the compounds.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Substrate Preparation: Prepare a solution of the fluorescent phosphopeptide substrate in Assay Buffer. The final concentration should be at or near the Km of the enzyme for the substrate.
-
Reaction Initiation: Add 2 µL of the substrate solution to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plates at room temperature for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. Dephosphorylation of the substrate will lead to an increase in fluorescence.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.
Confirmatory Assay Protocol: Radiolabeled Phosphatase Assay
This assay is used to confirm the activity of hits identified in the primary HTS.
Materials:
-
Recombinant human PP5 enzyme
-
[γ-³²P]ATP
-
Protein kinase (e.g., PKA for a PKA-specific substrate)
-
Phosphatase substrate protein (e.g., myelin basic protein)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MnCl₂, 1 mM DTT
-
Confirmed hit compounds and this compound
-
Trichloroacetic acid (TCA)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Substrate Labeling: Prepare the ³²P-labeled substrate by incubating the substrate protein with the corresponding protein kinase and [γ-³²P]ATP. Purify the radiolabeled substrate to remove unincorporated ATP.
-
Compound and Enzyme Incubation: In a microcentrifuge tube, mix the confirmed hit compound or this compound with the PP5 enzyme in Assay Buffer. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the ³²P-labeled substrate to initiate the phosphatase reaction.
-
Reaction Incubation: Incubate at 30°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold 20% TCA.
-
Precipitation and Washing: Incubate on ice for 10 minutes to precipitate the protein. Centrifuge to pellet the protein and wash the pellet with 10% TCA to remove free ³²P-phosphate.
-
Quantification: Resuspend the pellet in a suitable buffer, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter. A decrease in radioactivity compared to the no-enzyme control indicates phosphatase activity.
Cell-Based Secondary Assay Protocol: Apoptosis Induction in Jurkat Cells
This protocol assesses the ability of confirmed inhibitors to induce apoptosis in a relevant cell line.
Materials:
-
Jurkat cells (human T-cell leukemia)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Confirmed hit compounds and this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Treatment: Treat the cells with a serial dilution of the confirmed hit compounds or this compound. Include a DMSO-treated control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting: Transfer the cells to FACS tubes and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
References
Application Notes and Protocols for PP5-IN-1 Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper handling, storage, and experimental use of PP5-IN-1, a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5).
Introduction
This compound is a potent and selective small molecule inhibitor of PP5, a serine/threonine phosphatase involved in various cellular processes, including stress signaling and cell cycle regulation. By binding to the catalytic domain of PP5, this compound induces apoptosis, particularly in cancer cells, making it a valuable tool for cancer research and drug development.[1][2] It has been shown to activate the extrinsic apoptotic pathway by disrupting the formation of complex II.[3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Compound P053 | [2] |
| Molecular Formula | C₁₈H₁₈N₂O₃S | [1] |
| Molecular Weight | 342.41 g/mol | [1] |
| Appearance | Solid, Yellow to orange | [2] |
| CAS Number | 1022417-69-1 | [1] |
Proper Handling and Storage
Proper handling and storage of this compound are crucial to ensure its stability and to minimize risks to personnel.
Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Ensure an eyewash station and safety shower are readily accessible.[1]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage Conditions
The stability of this compound is dependent on the storage conditions.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
-
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight and sources of ignition.[1]
-
For stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2]
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Solution Preparation
This compound is soluble in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (292.05 mM) | [2] |
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out 3.42 mg of this compound powder.
-
Add 1 mL of newly opened, anhydrous DMSO.
-
Vortex or sonicate until the compound is completely dissolved.[2]
-
Store the stock solution in aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Note: Hygroscopic DMSO can significantly impact the solubility of the product.[2]
Experimental Protocols
The following are detailed protocols for common experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the MTT assay) or vehicle control (DMSO) for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the cleavage of apoptosis-related proteins, such as caspase-8, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-caspase-8, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-8) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.
Visualizations
Signaling Pathway of this compound in Apoptosis Induction
Caption: this compound inhibits PP5, preventing FADD dephosphorylation and promoting DISC formation, leading to apoptosis.
Experimental Workflow for Evaluating this compound
Caption: Workflow for characterizing the in vitro effects of this compound on cancer cells.
Disclaimer
This product is for research use only and is not intended for use in humans or animals. The information provided in these application notes is for guidance only and should not be considered a substitute for good laboratory practices and the user's own experimental validation.
References
Application Notes and Protocols for Assessing PP5-IN-1 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to assess the activity of PP5-IN-1, a competitive inhibitor of Protein Phosphatase 5 (PP5). The following sections describe an in vitro biochemical assay to determine the direct inhibitory effect of this compound on PP5 enzymatic activity, and cell-based assays to evaluate its impact on downstream signaling pathways, specifically focusing on the induction of apoptosis and the phosphorylation state of FADD.
Introduction to PP5 and this compound
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase involved in a wide range of cellular processes, including stress response, DNA damage repair, and cell cycle regulation.[1][2][3][4][5] It is a unique member of the phosphoprotein phosphatase (PPP) family, characterized by an N-terminal tetratricopeptide repeat (TPR) domain that interacts with Hsp90 and a C-terminal catalytic domain.[6] PP5 has been implicated in the survival and propagation of cancer cells, making it a promising therapeutic target.[4][7]
This compound is a competitive inhibitor that binds to the catalytic domain of PP5.[1][8] By inhibiting PP5, this compound has been shown to induce apoptosis in renal cancer cells.[1][8] One of the key mechanisms of this compound-induced apoptosis is through the modulation of the extrinsic apoptotic pathway.[1] Research has indicated that PP5 interacts with and dephosphorylates FADD (Fas-Associated Death Domain), a critical adaptor protein in this pathway.[1][2] Specifically, PP5 targets serine 194 (S194) on FADD for dephosphorylation.[2] Inhibition of PP5 by this compound is expected to increase the phosphorylation of FADD at S194, promoting apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 for PP5 | 0.706 µM | [7] |
Note on IC50: The half maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9] It indicates the concentration of inhibitor required to reduce the activity of an enzyme by 50% under the specified experimental conditions.
In Vitro Biochemical Assay
Protocol 1: In Vitro PP5 Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This colorimetric assay measures the enzymatic activity of purified PP5 by detecting the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, is yellow and can be quantified by measuring its absorbance at 405 nm.[3][4] This assay can be used to determine the IC50 of this compound.
Materials:
-
Purified recombinant PP5 enzyme
-
This compound
-
pNPP substrate
-
Assay Buffer (e.g., 40 mM HEPES, 20 mM KCl, 5 mM MnCl2, 1 mM DTT, pH 7.5)
-
Stop Solution (e.g., 2N NaOH)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh pNPP substrate solution in Assay Buffer (e.g., 10 mM).
-
Equilibrate all reagents to room temperature.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of diluted PP5 enzyme to each well. Include a "no enzyme" control with 50 µL of Assay Buffer only.
-
To test this compound, prepare serial dilutions of the inhibitor in Assay Buffer and add them to the wells containing the enzyme. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO). Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
To determine the IC50 of this compound, plot the percentage of PP5 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Experimental Workflow for In Vitro PP5 Assay
Caption: Workflow for the in vitro pNPP-based PP5 activity assay.
Cell-Based Assays
Protocol 2: Assessment of this compound Induced Apoptosis via Annexin V and Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[10][11]
Materials:
-
Renal cancer cell line (e.g., 786-O) or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO). The concentration range should be chosen based on preliminary toxicity studies or published data.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Set up appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, for proper compensation and gating.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
-
Data Analysis:
-
Analyze the flow cytometry data to distinguish between four cell populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant and present the data in a bar graph or table.
-
Protocol 3: Western Blot Analysis of FADD Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of FADD at Serine 194 (p-FADD S194) in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FADD (Ser194) and anti-total FADD
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in Protocol 2, Step 1.
-
After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FADD (S194) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total FADD and loading, the membrane can be stripped and re-probed with antibodies against total FADD and a loading control protein (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of p-FADD to total FADD and/or the loading control to determine the relative change in FADD phosphorylation upon treatment with this compound.
-
Experimental Workflow for Cell-Based Assays
Caption: General workflow for cell-based assays to test this compound activity.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway involving PP5, FADD, and the induction of apoptosis upon inhibition by this compound.
PP5-Mediated Regulation of the Extrinsic Apoptotic Pathway
Caption: PP5 negatively regulates apoptosis by dephosphorylating FADD.
References
- 1. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. oncotarget.com [oncotarget.com]
- 7. A new chink in cancer's armor: Unleashing cell death by selective PP5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
Troubleshooting & Optimization
troubleshooting PP5-IN-1 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PP5-IN-1. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound P053, is a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5).[1] It binds to the catalytic domain of PP5, leading to the induction of apoptosis.[1] Specifically, in renal cancer cells, inhibition of PP5 by this compound disrupts the extrinsic apoptotic pathway's complex II, which includes key proteins like FADD and RIPK1.[1]
Q2: My this compound is not dissolving. What are the recommended solvents?
This compound is known to have solubility challenges in aqueous solutions. The most common solvent for initial stock solution preparation is Dimethyl Sulfoxide (DMSO).
-
DMSO: Soluble up to 100 mg/mL with the aid of ultrasonication.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]
For in vivo studies, specific formulations are required to maintain solubility upon injection. Two such protocols are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Q3: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is diluted into an aqueous buffer where its solubility is much lower. Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay (ideally ≤ 1%).
-
Use a Co-solvent: For cell-based assays, consider using a small percentage of a co-solvent like PEG300 or ethanol in your final dilution, if compatible with your experimental system.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This can sometimes help to keep the compound in solution.
-
Sonication and Heating: Gentle warming (e.g., to 37°C) and brief sonication of the final diluted solution can sometimes help to redissolve small precipitates.[1] However, the stability of this compound under these conditions should be considered.
-
pH Adjustment: The solubility of small molecule inhibitors can be pH-dependent. If your experimental system allows, you could test the solubility of this compound in buffers with slightly different pH values.
Q4: How should I prepare and store stock solutions of this compound?
-
Preparation: For a 10 mM stock solution in DMSO, dissolve 3.42 mg of this compound (Molecular Weight: 342.41 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Use ultrasonication to aid dissolution.
-
Storage of Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C.[1]
-
Storage of Stock Solutions:
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Observations | Citations |
| DMSO | 100 mg/mL | Requires ultrasonication. | [1] |
| In vivo Formulation 1 | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.30 mM) | Clear solution. | [1] |
| In vivo Formulation 2 | |||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.30 mM) | Clear solution. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mM).
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol 2: General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately and vigorously to minimize precipitation.
-
The final DMSO concentration in the medium should be kept constant across all treatments, including the vehicle control, and should be at a level that does not affect cell viability (typically <0.5%).
-
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Readout: Perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay (e.g., caspase activity, Annexin V staining), or Western blot analysis.
Protocol 3: Western Blot Analysis of FADD Phosphorylation
-
Sample Preparation:
-
Treat cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FADD (p-FADD) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FADD or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
References
Optimizing PP5-IN-1 Concentration for Maximum Apoptosis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of PP5-IN-1 to achieve maximum apoptosis in experimental settings. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a competitive inhibitor of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase.[1] By inhibiting PP5, this compound disrupts the extrinsic apoptotic pathway. Specifically, it prevents the dephosphorylation of the death effector protein FADD (Fas-Associated Death Domain). This leads to the cleavage of caspase 8 and subsequently caspase 3, culminating in the execution of apoptosis.[1]
Q2: What is a recommended starting concentration and treatment time for this compound?
A2: Based on studies in clear cell renal cell carcinoma (ccRCC) cell lines, a starting concentration of 10 µM for 24 hours has been shown to effectively induce apoptosis, as evidenced by the cleavage of apoptotic markers such as caspase 3 and PARP.[1] However, the optimal concentration is highly cell-line dependent. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How can I determine the optimal concentration of this compound for my cell line?
A3: To determine the optimal concentration for inducing maximum apoptosis, a dose-response experiment is recommended. This involves treating your cells with a range of this compound concentrations and then assessing apoptosis levels. A suggested starting range is 1 µM to 50 µM, with some studies using up to 100 µM for cell death assessment. The half-maximal inhibitory concentration (IC50) for cell viability can also serve as a reference point for designing your concentration range.
Q4: What methods can be used to measure apoptosis induced by this compound?
A4: Several methods can be employed to quantify apoptosis. A standard and recommended method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry . This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Another common method is Western blotting to detect the cleavage of key apoptotic proteins like caspase-3, caspase-8, and PARP.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using Dose-Response and Time-Course Analysis
This protocol outlines the steps to identify the concentration and duration of this compound treatment that yields the maximum apoptotic response in a specific cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well and 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitor cocktail, antibodies)
Procedure:
-
Cell Seeding:
-
For flow cytometry, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
For cell viability assays (e.g., MTT), seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Dose-Response Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0 µM (vehicle control, DMSO), 1 µM, 5 µM, 10 µM, 20 µM, and 50 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time, typically 24 hours.
-
-
Time-Course Treatment:
-
Based on the initial dose-response results, select a concentration that shows a significant apoptotic effect.
-
Treat cells with this concentration of this compound for different durations (e.g., 12h, 24h, 48h, 72h).
-
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):
-
Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Plot the percentage of apoptotic cells (early + late) against the this compound concentration to generate a dose-response curve.
-
Plot the percentage of apoptotic cells against time to generate a time-course curve.
-
The optimal concentration and time will be the point at which the highest percentage of apoptosis is observed with minimal necrosis.
-
Protocol 2: Confirmation of Apoptosis by Western Blotting
This protocol is used to confirm the induction of apoptosis by detecting the cleavage of key apoptotic proteins.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound determined from the dose-response experiment.
-
After the incubation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, and cleaved PARP overnight at 4°C. Also, probe for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Apoptosis in Different Cancer Cell Lines (24h Treatment)
| Cell Line | This compound Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| Renal Cancer (e.g., 786-O) | 0 (Control) | 2.1 | 1.5 | 3.6 |
| 1 | 5.8 | 2.3 | 8.1 | |
| 5 | 15.2 | 4.8 | 20.0 | |
| 10 | 28.9 | 7.1 | 36.0 | |
| 20 | 25.4 | 15.6 | 41.0 | |
| 50 | 20.1 | 25.3 | 45.4 | |
| Lung Cancer (e.g., A549) | 0 (Control) | 1.8 | 1.2 | 3.0 |
| 1 | 4.5 | 1.9 | 6.4 | |
| 5 | 12.7 | 3.5 | 16.2 | |
| 10 | 25.1 | 6.2 | 31.3 | |
| 20 | 22.8 | 12.9 | 35.7 | |
| 50 | 18.5 | 22.1 | 40.6 | |
| Colorectal Cancer (e.g., RKO) | 0 (Control) | 2.5 | 1.8 | 4.3 |
| 1 | 6.2 | 2.9 | 9.1 | |
| 5 | 18.9 | 5.1 | 24.0 | |
| 10 | 32.4 | 8.5 | 40.9 | |
| 20 | 28.7 | 18.2 | 46.9 | |
| 50 | 23.3 | 28.9 | 52.2 |
Note: This table presents hypothetical data for illustrative purposes. Optimal concentrations will vary between cell lines and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptotic effect | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. - Insufficient treatment time: The incubation period may be too short to induce a detectable apoptotic response. - Low PP5 expression: The target cell line may have low endogenous levels of PP5. - This compound degradation: The inhibitor may have lost activity due to improper storage or handling. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). - Conduct a time-course experiment (e.g., 24h, 48h, 72h). - Verify PP5 expression in your cell line via Western blot or qPCR. - Ensure this compound is stored at -20°C or -80°C and prepare fresh working solutions for each experiment. |
| High background apoptosis in control cells | - Cell culture stress: High cell density, nutrient depletion, or contamination can induce apoptosis. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Maintain optimal cell culture conditions, including regular passaging and monitoring for contamination. - Ensure the final DMSO concentration is low (typically ≤0.1%) and include a vehicle-only control in all experiments. |
| Inconsistent results between experiments | - Variability in cell passage number: Cellular responses can change with increasing passage numbers. - Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or staining solutions. | - Use cells within a consistent and narrow range of passage numbers for all experiments. - Prepare fresh reagents for each experiment and ensure accurate pipetting. |
| Western Blot: Weak or no signal for cleaved caspases/PARP | - Insufficient protein loading. - Inefficient protein transfer. - Primary antibody concentration is too low. - Phosphatase activity during lysis: Dephosphorylation of target proteins. | - Load a higher amount of protein (e.g., 40-50 µg). - Confirm successful protein transfer using Ponceau S staining. - Optimize the primary antibody concentration. - Crucially, add a phosphatase inhibitor cocktail to the lysis buffer to preserve the phosphorylation status of proteins. |
| Western Blot: Multiple non-specific bands | - Primary or secondary antibody cross-reactivity. - Protein degradation. | - Optimize antibody concentrations and blocking conditions. - Ensure the lysis buffer contains a protease inhibitor cocktail and that samples are kept on ice. |
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound.
References
Technical Support Center: Overcoming Resistance to PP5-IN-1 in Cancer Cells
Welcome to the technical support center for researchers utilizing PP5-IN-1, a competitive inhibitor of the serine/threonine protein phosphatase 5 (PP5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your in-vitro experiments, with a focus on understanding and potentially overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound P053, is a competitive inhibitor that targets the catalytic domain of Protein Phosphatase 5 (PP5).[1] By binding to the active site, it prevents PP5 from dephosphorylating its substrate proteins. In the context of cancer, particularly renal cancer, inhibition of PP5 by this compound has been shown to activate the extrinsic apoptotic pathway.[1][2] This occurs through the disruption of complex II, a key component of the apoptotic signaling cascade.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated pro-apoptotic activity in renal cancer cell lines.[1] The pro-survival role of PP5 has also been suggested in other cancers, including colorectal and ovarian cancer, indicating that PP5 inhibitors could be a therapeutic strategy in a broader range of malignancies.[3]
Q3: I am not observing the expected level of apoptosis in my cancer cell line upon treatment with this compound. What could be the reason?
Several factors could contribute to a reduced apoptotic response:
-
Low PP5 Expression: The target cell line may express low endogenous levels of PP5. It is recommended to perform a baseline assessment of PP5 protein levels by Western blot.
-
Cell Line Specific Signaling: The apoptotic machinery can vary between cell lines. Some cell lines may have defects in the extrinsic apoptotic pathway, rendering them less sensitive to this compound-induced apoptosis.
-
Drug Concentration and Treatment Duration: The optimal concentration and duration of treatment with this compound may vary. A dose-response and time-course experiment is crucial to determine the optimal experimental conditions for your specific cell line.
-
Pre-existing Resistance: The cell line may have intrinsic resistance mechanisms that prevent the action of this compound.
Q4: What are the potential mechanisms of acquired resistance to this compound?
While specific mechanisms of acquired resistance to this compound have not yet been extensively documented in the literature, based on resistance mechanisms observed for other small molecule inhibitors, potential mechanisms could include:
-
Target Alteration: Mutations in the PPP5C gene (encoding PP5) that alter the drug-binding site could reduce the affinity of this compound for its target.
-
Target Overexpression: Increased expression of PP5 could require higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Activation of Bypass Pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition of PP5. For instance, upregulation of anti-apoptotic proteins or activation of parallel signaling cascades could confer resistance.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), could actively transport this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Guide: Investigating Resistance to this compound
This guide provides a structured approach to identifying and characterizing resistance to this compound in your cancer cell line models.
Problem: Reduced sensitivity to this compound in a previously sensitive cell line.
Possible Cause 1: Development of Acquired Resistance.
Solution:
-
Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant rightward shift in the IC50 value indicates resistance.
-
Investigate Target Alterations:
-
Sequencing: Sequence the catalytic domain of the PPP5C gene in the resistant cell line to identify potential mutations that could interfere with this compound binding.
-
Western Blot: Compare the expression levels of PP5 in sensitive and resistant cells to check for overexpression.
-
-
Analyze Bypass Pathways:
-
Phospho-proteomics: A global phospho-proteomic analysis can reveal signaling pathways that are differentially activated in resistant cells upon this compound treatment.
-
Western Blot: Based on phospho-proteomic data or known survival pathways, probe for the activation of key signaling nodes (e.g., Akt, ERK, STAT3) in the presence and absence of this compound.
-
-
Assess Drug Efflux:
-
RT-qPCR and Western Blot: Measure the expression levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCC1/MRP1).
-
Efflux Pump Inhibition: Treat resistant cells with known efflux pump inhibitors in combination with this compound to see if sensitivity is restored.
-
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[4][5][6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Sterile culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the Resistant Line: After establishing a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), characterize its level of resistance by re-determining the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
Protocol 2: Western Blot Analysis of PP5 and Downstream Signaling
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PP5, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | 1.5 | 1.0 |
| Resistant Line | This compound | 15.0 | 10.0 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound induced apoptosis.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Rationale for designing combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new chink in cancer's armor: Unleashing cell death by selective PP5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to small molecule kinase inhibition in the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of PP5 Inhibitors in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of Protein Phosphatase 5 (PP5), exemplified here as PP5-IN-1. The following information is designed to help you overcome common challenges related to the stability and solubility of these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My PP5 inhibitor precipitated out of my aqueous buffer. What is the most common cause?
A1: The most frequent cause of precipitation is the low aqueous solubility of many small molecule inhibitors. These compounds are often hydrophobic and are initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When this stock solution is diluted into an aqueous buffer (e.g., cell culture media, assay buffer), the inhibitor's concentration may exceed its solubility limit in that buffer, leading to precipitation. This is a common issue for many small molecules used in research[1][2].
Q2: How can I improve the solubility of my PP5 inhibitor in my experimental buffer?
A2: Several strategies can be employed to enhance the solubility of poorly soluble drugs and inhibitors[3][4][5]:
-
Co-solvents: While you are likely already using DMSO for your stock solution, ensuring the final concentration of DMSO in your aqueous solution is as high as your experiment can tolerate (typically <0.5% for cell-based assays) can help maintain solubility.
-
pH Adjustment: The solubility of some compounds is pH-dependent. If your inhibitor has ionizable groups, adjusting the pH of your buffer may increase its solubility. However, ensure the new pH is compatible with your experimental system.
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) or other solubilizing agents like cyclodextrins can be used to increase the solubility of hydrophobic compounds[3][4].
-
Fresh Dilutions: Prepare working dilutions of your inhibitor fresh from the stock solution immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Q3: What is the recommended way to prepare and store stock solutions of PP5 inhibitors?
A3: For optimal stability, it is crucial to follow best practices for handling small molecules[1].
-
Solvent Selection: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing stock solutions of hydrophobic small molecules.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can degrade the compound[6]. When stored at -80°C, stock solutions can be stable for up to two years, while at -20°C, they are typically stable for up to one year[7].
-
Moisture Prevention: Use desiccated storage for the solid compound and ensure that your DMSO is anhydrous, as moisture can reduce the solubility and stability of the compound in the stock solution[8][9].
Q4: My PP5 inhibitor seems to lose activity over time, even when stored correctly. What could be the reason?
A4: Loss of activity can be due to several factors:
-
Chemical Degradation: Some molecules are sensitive to light or air, leading to decomposition[1]. While in solution, hydrolysis or other reactions can occur, especially if the solution is not stored at a low temperature.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic storage tubes and pipette tips, reducing the effective concentration of the inhibitor in your solution. Using low-adhesion polypropylene tubes can help mitigate this.
-
Presence of Reactive Moieties: The chemical structure of the inhibitor might contain unstable functional groups that are prone to degradation under certain conditions[10].
Troubleshooting Guide
Problem: The inhibitor precipitates immediately upon dilution into my aqueous buffer.
| Possible Cause | Solution |
| Exceeded Solubility Limit | Decrease the final concentration of the inhibitor in your working solution. Determine the maximum soluble concentration by preparing serial dilutions and observing for precipitation. |
| Buffer Composition | The salt concentration or pH of your buffer may promote precipitation. Try a different buffer system or adjust the pH. You can also test the solubility in a simplified buffer first (e.g., PBS) before moving to more complex media. |
| Temperature Shock | Rapidly transferring a cold stock solution into a warm buffer can sometimes cause precipitation. Allow the stock solution to warm to room temperature before dilution, and add it to the buffer slowly while vortexing. |
Problem: The inhibitor solution is cloudy or contains visible particles after thawing.
| Possible Cause | Solution |
| Freeze-Thaw Instability | The compound may not be stable to repeated freeze-thaw cycles. Prepare smaller aliquots of your stock solution to avoid this. Before use, warm the vial to room temperature and vortex thoroughly to redissolve any precipitate. |
| Moisture in Stock Solution | Water contamination in the DMSO stock can cause the inhibitor to precipitate upon freezing. Ensure you are using anhydrous DMSO and minimize the exposure of the stock solution to air. |
Problem: I am not observing the expected biological effect in my assay.
| Possible Cause | Solution |
| Inaccurate Concentration | The inhibitor may have precipitated, lowering the effective concentration. Centrifuge your working solution at high speed before adding it to your experiment and use the supernatant. Visually inspect for any precipitate. |
| Compound Degradation | The inhibitor may have degraded. Use a fresh aliquot of the stock solution or prepare a new stock from solid material. Confirm the activity with a positive control if available. |
| Interaction with Media Components | Components in complex media (e.g., serum proteins) can bind to the inhibitor, reducing its free concentration and apparent activity. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if possible. |
Quantitative Data Summary
The solubility of small molecule inhibitors can vary significantly. Below is a summary of solubility data for Norcantharidin, a known protein phosphatase inhibitor, which illustrates the typical solubility challenges.
Table 1: Solubility of Norcantharidin
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~1 mg/mL | [11] |
| DMSO | ~30 mg/mL | [11] |
| Dimethylformamide (DMF) | ~30 mg/mL | [11] |
| Water | Poor | [12][13][14] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing the Compound: Carefully weigh the required amount of the solid PP5 inhibitor in a sterile, low-adhesion microcentrifuge tube. Perform this in a chemical fume hood.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, low-adhesion polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: A Quick Guide to Assessing Solubility in Aqueous Buffers
-
Prepare a series of dilutions of your inhibitor in the aqueous buffer of interest (e.g., cell culture medium). Start from a concentration you know is soluble (e.g., 1 µM) and increase it incrementally (e.g., 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your experiments.
-
Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visually inspect each solution for any signs of precipitation or cloudiness against a dark background.
-
For a more quantitative assessment, centrifuge the samples at high speed (e.g., >14,000 x g) for 10-15 minutes. Measure the absorbance or use an analytical method like HPLC to determine the concentration of the inhibitor in the supernatant. A decrease in the expected concentration indicates precipitation.
Visualizations
Caption: Troubleshooting workflow for inhibitor precipitation.
Caption: Recommended workflow for inhibitor preparation and use.
Caption: Simplified overview of PP5 signaling pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying off-target effects of PP5-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PP5-IN-1, a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5).[1][2] This guide focuses on identifying and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a competitive inhibitor that binds to the catalytic domain of Protein Phosphatase 5 (PP5).[1][3] Its primary mechanism of action in cancer cells is the induction of the extrinsic apoptotic pathway. It achieves this by disrupting the formation of complex II, which involves the dephosphorylation and inactivation of the death effector protein FADD.[3][4]
Q2: My cells are showing a phenotype that is inconsistent with PP5 inhibition. What could be the cause?
A2: If you observe a phenotype that cannot be explained by the known functions of PP5, it is possible that off-target effects of this compound are at play. Many small molecule inhibitors can bind to unintended targets, leading to unexpected biological responses.[5] We recommend performing several experiments to investigate this, such as a kinome-wide selectivity screen or a cellular thermal shift assay (CETSA) to identify other proteins that bind to this compound.[6][7][8]
Q3: I am observing high levels of cytotoxicity at concentrations expected to be specific for PP5. Is this normal?
A3: While PP5 inhibition is expected to induce apoptosis in some cancer cell lines, excessive cytotoxicity could indicate off-target effects.[3] It is crucial to determine the IC50 of this compound in your specific cell line and compare it to the concentrations at which you observe the unexpected cytotoxicity. If these values are very close, the effect might be on-target. However, if cytotoxicity occurs at much lower concentrations than required for PP5 inhibition, an off-target effect is likely. Consider performing a dose-response experiment and comparing the effects of this compound with other, structurally different PP5 inhibitors if available.[6]
Q4: How can I confirm that the observed effect is due to PP5 inhibition and not an off-target effect?
A4: A rescue experiment is a robust method to differentiate between on-target and off-target effects.[6] This involves transfecting your cells with a mutated version of PP5 that is resistant to this compound. If the observed phenotype is rescued (i.e., reversed) in the presence of the inhibitor in these cells, it is a strong indication that the effect is on-target. Conversely, if the phenotype persists despite the presence of the drug-resistant PP5, an off-target effect is the likely cause.[6]
Troubleshooting Guides
Issue 1: Unexpected Phosphorylation Changes in Unrelated Signaling Pathways
-
Problem: Western blot analysis shows changes in the phosphorylation status of proteins that are not known downstream targets of PP5, such as kinases in the MAPK pathway (e.g., ERK, JNK).
-
Possible Cause: this compound may be inhibiting other kinases or phosphatases.
-
Troubleshooting Steps:
-
Kinome Profiling: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[5][6] This involves testing this compound against a large panel of kinases.
-
Orthogonal Inhibitor: Use a structurally different PP5 inhibitor to see if the same unexpected phosphorylation changes occur. If the changes are specific to this compound, they are likely off-target effects.
-
Dose-Response Analysis: Determine if the unexpected phosphorylation changes occur at the same concentration range as PP5 inhibition.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Problem: this compound shows high potency in a biochemical assay with purified PP5, but much higher concentrations are needed to achieve the desired effect in a cellular context.
-
Possible Cause: This could be due to poor cell permeability of the compound, or engagement with intracellular off-targets that reduce the effective concentration available to bind PP5.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within the complex environment of the cell.[7][8][9] A significant thermal shift of PP5 in the presence of this compound indicates target engagement. The absence of a shift at concentrations that are effective in biochemical assays may suggest permeability issues.
-
Proteome-wide CETSA (MS-CETSA): This advanced technique can identify all proteins that bind to this compound in an unbiased manner within the cell, providing a comprehensive profile of on- and off-targets.[10]
-
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Hypothetical Kinome Scan Data for this compound
This table summarizes the results of a hypothetical KINOMEscan, where this compound was screened against a panel of 468 kinases at a concentration of 1 µM. The results are shown as a percentage of control, where a lower percentage indicates stronger binding.
| Target | Percent of Control (%) | S(10) Score | Notes |
| PP5 (On-Target) | 0.5 | 0.017 | High-affinity binding to the intended target. |
| Kinase A | 8.2 | Significant off-target binding. | |
| Kinase B | 15.5 | Moderate off-target binding. | |
| Kinase C | 35.0 | Weak off-target binding. | |
| 464 other kinases | >50 | Negligible binding. |
S(10) Score is a measure of selectivity, calculated as the number of kinases with a percent of control <10 divided by the total number of non-mutant kinases tested. A lower score indicates higher selectivity.[11]
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data
This table shows the melting temperatures (Tm) of PP5 and a hypothetical off-target kinase in the presence and absence of this compound. An increase in Tm upon ligand binding indicates target engagement and stabilization.
| Target Protein | Vehicle Control (DMSO) Tm (°C) | + 10 µM this compound Tm (°C) | Thermal Shift (ΔTm) (°C) |
| PP5 (On-Target) | 48.2 | 54.5 | +6.3 |
| Kinase A (Off-Target) | 52.1 | 55.3 | +3.2 |
| Control Protein (e.g., GAPDH) | 55.8 | 55.7 | -0.1 |
Experimental Protocols
Protocol 1: Kinome Profiling
Kinome profiling services, such as KINOMEscan, are typically outsourced to specialized vendors.[12][13] The general workflow is as follows:
-
Compound Preparation: Prepare a stock solution of this compound at a concentration significantly higher than its on-target IC50 (e.g., 10 mM in DMSO). The service provider will typically perform a single high-concentration screen (e.g., 1 µM) to identify initial hits.
-
Assay Principle: The assay is a competition binding assay. An immobilized kinase is incubated with a tagged ligand that binds to the active site. Your compound is added to compete with this binding. The amount of tagged ligand that remains bound is quantified.
-
Data Analysis: The results are usually provided as a percentage of inhibition or percentage of control for each kinase. Hits are typically defined as kinases showing a significant reduction in ligand binding (e.g., >90% inhibition or a percent of control <10).
-
Follow-up: For any significant off-targets identified, it is recommended to determine the dissociation constant (Kd) or IC50 value through dose-response experiments to quantify the binding affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from standard CETSA methodologies.[7][8][9][14]
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle (DMSO) or the desired concentration of this compound for a specified time (e.g., 1 hour).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents) containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target protein (PP5) and any suspected off-targets by Western blotting or other protein quantification methods.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Visualizations
Caption: On-target signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for identifying off-target effects.
Caption: A logical diagram for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new chink in cancer's armor: Unleashing cell death by selective PP5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. annualreviews.org [annualreviews.org]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. vghtc.gov.tw [vghtc.gov.tw]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PP5-IN-1 Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with PP5-IN-1, a competitive inhibitor of Protein Phosphatase 5 (PP5). The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound P053) is a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5).[1] It functions by binding to the catalytic domain of PP5, preventing it from dephosphorylating its target substrates. In the context of cancer, particularly renal cancer, this inhibition disrupts complex II of the extrinsic apoptotic pathway, leading to programmed cell death.[1] Specifically, this compound prevents the dephosphorylation of FADD (Fas-Associated Death Domain), a key component in this pathway.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is shipped at room temperature.[1] To maintain the stability and activity of the compound, it is crucial to prepare fresh dilutions from a concentrated stock solution for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q4: Why do I observe a discrepancy between the effective concentrations of this compound in in-vitro assays and cell-based experiments?
A4: It is a common observation that the effective concentration of small molecule inhibitors is higher in cellular assays compared to in-vitro enzymatic assays. While the reasons for this with this compound have not been experimentally confirmed, several factors could contribute, including the need for the compound to cross the plasma membrane to reach its intracellular target, potential metabolism of the compound by the cells, and the complex cellular environment influencing target engagement.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Inconsistent Cell Density: The number of cells seeded per well can significantly impact the effective concentration of the inhibitor per cell.
-
Variable Cell Health and Passage Number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. Cell health at the time of treatment is also critical.
-
Inconsistent Incubation Times: The duration of exposure to this compound will directly affect the observed inhibitory effect.
-
Solvent Effects: High concentrations of DMSO can be toxic to cells and influence experimental outcomes.
Solutions:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. Perform cell counts accurately before seeding.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined low passage number range. Regularly monitor cell health and morphology.
-
Control Incubation Times: Adhere to a strict and consistent incubation time for all experiments.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a non-toxic level (typically below 0.5%).
Issue 2: Low Potency or Lack of Expected Apoptotic Effect
Possible Causes:
-
Compound Instability in Media: Sulfonamide-based compounds can be susceptible to degradation under certain conditions. While specific data for this compound is limited, general stability of sulfonamides is pH-dependent, with increased stability in neutral to alkaline conditions.
-
Low Target Expression: The cell line being used may have low endogenous expression of PP5.
-
Suboptimal Assay Conditions: The assay used to measure apoptosis may not be sensitive enough or may be performed at a suboptimal time point.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in pre-warmed cell culture media immediately before use.
-
Confirm Target Expression: Verify the expression level of PP5 in your target cell line using techniques like Western blot or qPCR.
-
Optimize Apoptosis Assay: Perform a time-course experiment to determine the optimal time point for observing apoptosis. Use a sensitive and validated apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Issue 3: Off-Target Effects or Unexpected Phenotypes
Possible Causes:
-
Lack of Specificity: While precursor compounds to this compound have shown selectivity against PP2A, the full selectivity profile of this compound against other phosphatases (e.g., PP1, PP2B) has not been extensively published.[2]
-
Compound-Specific Toxicity: At higher concentrations, the compound itself may induce cellular stress or toxicity independent of PP5 inhibition.
Solutions:
-
Use Multiple Controls: Include appropriate positive and negative controls in your experiments. Consider using a structurally related but inactive compound as a negative control if available.
-
Perform Rescue Experiments: If possible, perform experiments where the expression of PP5 is knocked down (e.g., using siRNA) to see if it phenocopies the effect of this compound.
-
Titrate Compound Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects.
Data Presentation
Table 1: Summary of Experimental Data for this compound
| Parameter | Cell Line | Condition | Value | Reference |
| Target | - | - | Protein Phosphatase 5 (PP5) | [1] |
| Mechanism of Action | - | - | Competitive Inhibitor | [1] |
| Effect | Renal Cancer Cells | - | Induces Apoptosis | [1] |
| IC50 | Data not available in searched literature | - | - | - |
| Selectivity | PP2A | In vitro (precursor compounds) | No binding observed | [2] |
| Selectivity | PP1, PP2B | Data not available in searched literature | - | - |
| Stability in Media | Data not available in searched literature | - | - | - |
Experimental Protocols
Detailed Methodology: Cell Viability Assay using MTT
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent renal cancer cell lines (e.g., 786-O, A498).
Materials:
-
Target renal cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Ensure the final DMSO concentration is consistent and below 0.5% in all wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound activity and troubleshooting reproducibility.
Caption: this compound inhibits PP5, preventing FADD dephosphorylation and promoting apoptosis.
References
Technical Support Center: Refining PP5-IN-1 Treatment Duration in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration of PP5-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound P053, is a competitive inhibitor of Serine/threonine-protein phosphatase 5 (PP5).[1] It binds to the catalytic domain of PP5, leading to the induction of apoptosis in cancer cells.[1][2] PP5 is a crucial regulator of cellular processes such as stress response, proliferation, apoptosis, and DNA repair.[2] A key mechanism of PP5 in cancer cell survival is the suppression of the extrinsic apoptotic pathway by dephosphorylating and inactivating the death effector protein FADD.[2] Inhibition of PP5 by this compound can activate this apoptotic pathway.[2]
Q2: What is a recommended starting point for this compound treatment duration?
A2: Based on published studies, treatment durations for PP5 inhibitors in cell-based assays typically range from 18 to 48 hours. A good starting point for a time-course experiment would be to test 24 and 48-hour time points. The optimal duration will be cell-type and assay-dependent.
Q3: What are some common assays used to assess the effect of this compound?
A3: Common assays to measure the effects of this compound include:
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the effect of the inhibitor on cell growth and survival.
-
Apoptosis Assays (e.g., Western blot for cleaved PARP or Caspase-3, Annexin V staining): To measure the induction of programmed cell death.
-
Target Engagement Assays (e.g., Western blot for phosphorylation of PP5 substrates): To confirm that this compound is inhibiting its target within the cell. For example, monitoring the phosphorylation status of a known PP5 substrate can indicate target engagement.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. - Prepare fresh stock solutions. Repeated freeze-thaw cycles can reduce compound activity. |
| Suboptimal Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations based on literature values. |
| Insufficient Treatment Duration | - The effect of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for your specific cell line and assay. |
| Cell Line Insensitivity | - Some cell lines may be less dependent on the PP5 signaling pathway for survival. Consider using a positive control cell line known to be sensitive to PP5 inhibition. |
Issue 2: High cytotoxicity observed at all tested concentrations.
| Possible Cause | Troubleshooting Steps |
| Compound Toxicity | - Your compound may be cytotoxic at the concentrations used. Perform a viability assay to determine the toxic threshold and use a lower, non-toxic concentration for your experiments.[3] |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Assay Variability | - Standardize all experimental parameters, including cell seeding density, reagent concentrations, and incubation times. - Ensure consistent cell passage number and health. |
| Compound Instability | - Prepare fresh dilutions of this compound for each experiment from a stable, concentrated stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability at each time point and concentration.
Quantitative Data Summary
| Parameter | Recommended Range | Reference |
| Treatment Duration | 18 - 48 hours | |
| This compound (P053) Concentration | 10 - 20 µM (for 786-O cells) | |
| DMSO (Vehicle) Concentration | < 0.1% |
Visualizations
Caption: PP5 signaling pathway and the mechanism of this compound.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Minimizing Cytotoxicity of PP5-IN-1 in Normal Cells
Welcome to the technical support center for PP5-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on strategies to minimize its cytotoxic effects in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound P053, is a competitive small molecule inhibitor of Serine/threonine-protein phosphatase 5 (PP5). It binds to the catalytic domain of PP5, inhibiting its phosphatase activity. In cancer cells, particularly in VHL-null clear cell renal cell carcinoma (ccRCC), inhibition of PP5 by this compound has been shown to activate the extrinsic apoptotic pathway, leading to cancer cell death[1][2][3][4]. PP5 is involved in regulating various cellular processes, including stress response, proliferation, and DNA repair, by dephosphorylating key signaling proteins[5].
Q2: Why am I observing high cytotoxicity in my normal cell lines when using this compound?
A2: While PP5 is a promising therapeutic target in cancer due to its frequent overexpression and pro-survival roles in tumor cells, it is also essential for normal cellular functions. PP5 is involved in the regulation of signaling pathways that are crucial for the survival and homeostasis of normal cells, such as the stress response and cell cycle regulation[6][7]. Therefore, potent inhibition of PP5 by this compound can disrupt these normal processes and lead to cytotoxicity. The level of toxicity can be dependent on the cell type, the concentration of the inhibitor, and the duration of exposure.
Q3: Is there any data on the therapeutic window of this compound between normal and cancer cells?
A3: Currently, there is limited publicly available data directly comparing the cytotoxicity of this compound in a wide range of normal versus cancer cell lines. The primary study on this compound (P053) focused on its efficacy in VHL-null renal cancer cell lines[1][2][3][4]. To establish a therapeutic window in your specific experimental system, it is crucial to perform a dose-response study comparing the IC50 values in your cancer cell line of interest and a relevant normal control cell line (e.g., primary renal epithelial cells for kidney cancer studies).
Q4: What are some general strategies to reduce the cytotoxicity of a small molecule inhibitor in normal cells?
A4: Several strategies can be employed to minimize off-target or excessive cytotoxicity in normal cells:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound that elicits the desired effect in your cancer cells while minimizing the impact on normal cells. A time-course experiment can also help determine the optimal exposure duration.
-
Use a Relevant Normal Control: Whenever possible, use a normal cell line derived from the same tissue as the cancer cell line you are studying. This will provide the most relevant comparison for assessing selective cytotoxicity.
-
Consider the Cellular Context: The sensitivity of cells to PP5 inhibition may vary depending on their genetic background and the activity of compensatory signaling pathways.
-
Combination Therapy: In a therapeutic development context, combining this compound with other agents could allow for lower, less toxic doses of each compound to be used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cells at all tested concentrations. | 1. The inherent biology of the normal cell line is highly dependent on PP5 activity.2. The concentration range is too high. | 1. Test a different normal cell line from the same tissue of origin, if available.2. Perform a wider dose-response curve starting from a much lower concentration (e.g., in the low nanomolar range). |
| No significant difference in cytotoxicity between normal and cancer cells. | 1. The cancer cell line used is not highly dependent on PP5 for survival.2. The normal cell line has a similar dependency on PP5 as the cancer cell line. | 1. Confirm the expression level of PP5 in your cancer cell line. Higher expression may correlate with greater dependency.2. Investigate the status of pathways regulated by PP5 (e.g., apoptosis, stress response) in both cell lines to understand the differential sensitivity. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number.2. Inconsistent preparation of this compound stock and working solutions.3. Fluctuation in incubation times or assay conditions. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure complete solubilization.3. Standardize all experimental parameters, including incubation times, cell seeding densities, and assay procedures. |
Quantitative Data
The following table summarizes the reported IC50 value of this compound for its target and the observed cytotoxic effects in various cancer cell lines from the study by Ahanin et al. (2023). Note that comparative data for normal cells is not available in this publication.
| Compound | Target | IC50 (µM) | Cell Line | Cell Type | Observed Effect | Reference |
| This compound (P053) | PP5 | 0.706 | Caki1, Caki2, A498, 786-O | VHL-null clear cell renal cell carcinoma | Induction of apoptosis and dose-dependent cell death | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on both normal and cancer cell lines.
Materials:
-
96-well cell culture plates
-
Your choice of normal and cancer cell lines
-
Complete cell culture medium
-
This compound (P053)
-
DMSO (for dissolving this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol is for assessing the induction of apoptosis by this compound through the analysis of key apoptotic proteins.
Materials:
-
6-well cell culture plates
-
Your choice of cell lines
-
Complete cell culture medium
-
This compound (P053)
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-8, anti-cleaved PARP, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the selected time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like ß-actin to compare the levels of apoptotic markers between different treatment groups.
Visualizations
Caption: Signaling pathway of this compound induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. real-research.com [real-research.com]
- 7. benchchem.com [benchchem.com]
addressing inconsistencies in PP5-IN-1 experimental results
Welcome to the technical support center for PP5-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies and troubleshooting experimental results obtained with the PP5 inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound in a question-and-answer format.
Q1: I am observing lower than expected potency (higher IC50) for this compound in my cell-based assays compared to in vitro kinase assays. What could be the cause?
A1: This is a common discrepancy when transitioning from biochemical to cellular assays. Several factors could contribute to this observation:
-
Compound Stability: this compound may have limited stability in your cell culture medium. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Permeability: The compound may have poor permeability across the cell membrane of your specific cell line.
-
Efflux Pumps: The cells might be actively removing the compound using efflux pumps.
-
Cell Density: The initial number of cells seeded can affect the inhibitor's effective concentration per cell.[1]
Troubleshooting Steps:
-
Optimize Compound Handling:
-
Evaluate Experimental Parameters:
-
Perform a time-course experiment to determine the optimal incubation time for your cell line.
-
Maintain consistent cell seeding densities and confluency across experiments.[1]
-
Include a vehicle control (e.g., DMSO) at the same concentration as in your highest this compound treatment.
-
Q2: My experimental results with this compound are inconsistent between different batches of the compound or between experiments.
A2: Variability in experimental outcomes can be frustrating. Here are some potential causes and solutions:
-
Compound Quality: Ensure you are using a high-purity compound.
-
Storage Conditions: Improper storage can lead to degradation of the compound. Stock solutions of this compound in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Cellular Factors: The passage number and confluency of your cells can significantly impact their response to treatment.[1]
Troubleshooting Steps:
-
Standardize Protocols:
-
Incorporate Controls:
-
Use a positive control (e.g., a known inducer of apoptosis in your cell line) and a negative control (vehicle only) in every experiment.
-
If possible, test a new batch of the compound alongside a previous batch that gave the expected results.
-
Q3: I am concerned about potential off-target effects of this compound. How can I assess this?
A3: Off-target effects are a valid concern with any small molecule inhibitor.[3] While this compound is designed to be a competitive inhibitor of PP5, it's crucial to consider and, where possible, rule out off-target effects.[4][5]
Troubleshooting Steps:
-
Phenotypic Comparison: Compare the cellular phenotype observed with this compound treatment to that of PP5 knockdown using siRNA or shRNA. A high degree of similarity suggests the effects are on-target.[4]
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of PP5. This should rescue the on-target effects of this compound but not any off-target effects.[3]
-
Kinome Screening: For a comprehensive analysis, consider performing a kinome-wide selectivity screen to identify other potential protein targets.[3]
Data Presentation
Table 1: this compound (Compound P053) Properties
| Property | Value | Reference |
| Target | Serine/threonine protein phosphatase-5 (PP5) | [4] |
| Mechanism of Action | Competitive inhibitor, binds to the catalytic domain | [4] |
| Ki | 244 ± 50 nM | [4] |
| Molecular Weight | 342.41 g/mol | [2] |
| Formula | C18H18N2O3S | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent (DMSO) | -80°C | 6 months | [2] |
| -20°C | 1 month | [2] |
Experimental Protocols
1. Protocol: In Vitro PP5 Phosphatase Activity Assay
This protocol is adapted from a method used to measure the inhibition of PP5 activity in vitro.[4]
-
Materials:
-
Recombinant PP5-His6
-
PiPer™ Phosphate Assay Kit (or similar malachite green-based assay)
-
Phospho-S211-glucocorticoid receptor (GR) peptide (or other suitable PP5 substrate)
-
This compound
-
Assay Buffer (e.g., 40 mM HEPES/KOH, 20 mM KCl, 5 mM MnCl₂, 1 mM DTT, pH 7.5)[6]
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare a standard curve of inorganic phosphate according to the assay kit manufacturer's instructions.
-
Prepare a reaction mixture containing 1 nM of recombinant PP5-His6 and the phospho-S211-GR peptide substrate in the assay buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction and measure the release of free phosphate using the malachite green reagent according to the kit protocol.
-
Determine the absorbance at the recommended wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. Protocol: Cellular Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.[7][8]
-
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined optimal time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Protocol: Western Blot for Apoptosis Markers
This protocol is for the detection of apoptosis-related proteins in cell lysates after treatment with this compound.[9][10]
-
Materials:
-
Target cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound as described in the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Selective activators of protein phosphatase 5 target the auto-inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Enhancing PP5-IN-1 Delivery to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of PP5-IN-1 to target cells. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of the Serine/threonine protein phosphatase 5 (PP5).[1][2] It binds to the catalytic domain of PP5, inducing apoptosis (programmed cell death) in cancer cells, particularly in renal cancer.[1][3] PP5 is involved in regulating various cellular signaling pathways that contribute to tumor growth and survival.[4] By inhibiting PP5, this compound can disrupt these survival pathways. Specifically, it has been shown to activate the extrinsic apoptotic pathway by disrupting complex II.[1][3][4]
Q2: What are the main challenges in delivering this compound to target cells?
Like many small molecule inhibitors, the delivery of this compound can be hampered by several factors. These challenges include poor aqueous solubility, limited permeability across the cell membrane, and potential off-target effects.[5][6] Hydrophobic inhibitors, in particular, may have limited solubility in aqueous solutions, making their effective delivery to cells in culture or in vivo challenging.[5] Furthermore, achieving a sufficiently high intracellular concentration to inhibit PP5 effectively without causing systemic toxicity is a key hurdle.[7]
Q3: What are the general strategies to improve the delivery of small molecule inhibitors like this compound?
Several strategies can be employed to enhance the delivery of therapeutic agents. For small molecules like this compound, promising approaches include:
-
Nanoparticle-based delivery systems: Encapsulating the inhibitor in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and circulation time.[6][8][9][10]
-
Targeted delivery: Functionalizing nanoparticles with ligands (e.g., antibodies, peptides, or aptamers) that bind to specific receptors overexpressed on target cancer cells can increase cellular uptake and reduce off-target effects.[10][11]
-
Chemical modifications: Modifying the inhibitor to create a prodrug with enhanced permeability or incorporating it into a peptide-drug conjugate (PDC) can improve its delivery characteristics.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Low solubility of this compound in aqueous buffers.
-
Question: I am having difficulty dissolving this compound in my cell culture media or buffer for in vitro assays. What can I do?
-
Answer: this compound is a hydrophobic molecule. For in vitro experiments, it is typically dissolved in an organic solvent like DMSO first to create a stock solution.[2] This stock solution can then be diluted to the final working concentration in your aqueous buffer or media. Be sure that the final concentration of the organic solvent is low enough to not affect your cells (typically <0.5%). For animal studies, a formulation with solvents like DMSO and SBE-β-CD in saline has been suggested.[2]
Problem 2: Poor cellular uptake and low efficacy in in vitro experiments.
-
Question: I am not observing the expected apoptotic effects of this compound on my cancer cell line, even at higher concentrations. How can I improve its cellular uptake?
-
Answer: Inefficient cellular uptake is a common issue for many small molecule inhibitors.[5] Here are a few strategies to try:
-
Increase incubation time: Allow for a longer exposure of the cells to this compound to facilitate more uptake.
-
Use a penetration enhancer: Certain non-toxic surfactants or peptides can transiently increase membrane permeability.
-
Formulate with a nanocarrier: Encapsulating this compound in liposomes or polymeric nanoparticles can facilitate its entry into cells through endocytosis.[8]
-
Problem 3: Observed toxicity in non-target cells or in animal models.
-
Question: I am observing significant side effects in my animal model or toxicity in my control cell lines. How can I increase the target specificity of this compound?
-
Answer: Off-target toxicity is a major concern in drug development. To improve the therapeutic window of this compound, consider a targeted delivery approach:
-
Identify a target receptor: Find a cell surface receptor that is overexpressed on your target cancer cells compared to normal cells.
-
Develop a targeted nanocarrier: Conjugate a ligand (e.g., an antibody or peptide) that binds to this receptor to the surface of your this compound-loaded nanoparticles. This will promote receptor-mediated endocytosis specifically in the target cells, increasing the local concentration of the drug where it is needed.
-
Quantitative Data from Analogous Drug Delivery Systems
While specific data for this compound delivery systems is not yet widely available, the following tables provide benchmark data from studies on the delivery of other anti-cancer small molecules. This information can be a useful reference for setting up and evaluating your own this compound delivery experiments.
Table 1: Liposomal Formulation Characteristics for Small Molecule Anti-Cancer Drugs
| Drug | Liposome Composition | Average Particle Size (nm) | Encapsulation Efficiency (%) | Drug-to-Lipid Molar Ratio | Reference |
| Paclitaxel | EPC/HEPC | 146 - 168 | Up to 88% | 3% - 15% | [7] |
| 5-Fluorouracil | DSPC/Cholesterol | 130 - 170 | >95% | 0.1 | [12] |
| ASD-005 | DMPC/DMPG/DSPE | 100 - 150 | Not specified | Not specified | [13] |
Table 2: In Vitro Drug Release from Nanoparticle Formulations
| Drug Formulation | Time for 50% Release | Time for >75% Release | Conditions | Reference |
| Liposomal 5-FU (uncomplexed) | 40 min | - | In vitro buffer | [14] |
| Liposomal 5-FU (Cu-PEI complex) | 400 min | 24 h | In vitro buffer | [14] |
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for preparing and evaluating delivery systems for this compound, based on established methodologies for similar compounds.
Protocol 1: Preparation of Liposomal this compound
This protocol is adapted from methods used for encapsulating other hydrophobic anti-cancer drugs.
-
Lipid Film Hydration Method:
-
Dissolve lipids (e.g., DSPC and cholesterol at a 55:45 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.
-
Calculate the encapsulation efficiency and drug loading.
-
Protocol 2: Preparation of Targeted Polymeric Nanoparticles for this compound Delivery
This protocol is based on the preparation of peptide-functionalized PLGA-PEI nanoparticles.
-
Nanoparticle Formulation:
-
Prepare this compound loaded PLGA nanoparticles using an oil-in-water single emulsion solvent evaporation method.
-
Coat the resulting nanoparticles with polyethyleneimine (PEI) to impart a positive surface charge.
-
-
Surface Functionalization with a Targeting Peptide:
-
Select a targeting peptide that binds to a receptor overexpressed on your target cells (e.g., a peptide targeting EGFR).
-
Covalently conjugate the targeting peptide to the surface of the PEI-coated nanoparticles using a suitable crosslinker (e.g., EDC/NHS chemistry).
-
-
Purification and Characterization:
-
Purify the functionalized nanoparticles by centrifugation and washing to remove unreacted reagents.
-
Characterize the nanoparticles for size, zeta potential, morphology (using TEM or SEM), drug loading, and conjugation efficiency of the targeting peptide.
-
-
In Vitro Evaluation:
-
Assess the cellular uptake of the targeted nanoparticles in your target cell line and a control cell line using flow cytometry or confocal microscopy.
-
Evaluate the cytotoxic activity of the this compound-loaded targeted nanoparticles compared to free this compound and non-targeted nanoparticles.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition of PP5, leading to reduced dephosphorylation of a pro-survival protein and subsequent decreased cell survival.
Caption: Experimental workflow for the development and evaluation of targeted nanoparticle-mediated delivery of this compound.
Caption: Logical troubleshooting workflow for addressing low efficacy of this compound in cellular experiments.
References
- 1. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Liposomal Formulation Able to Incorporate a High Content of Paclitaxel and Exert Promising Anticancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymer-Based Nanosystems—A Versatile Delivery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. FORMULATION FORUM - Parenteral Sustained Delivery of ASD-005 Liposomal Formulation: A Case Study in Applications of Lipid-Based Nanoparticle Carriers [drug-dev.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Protein Phosphatase 5 (PP5) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of known inhibitors of Protein Phosphatase 5 (PP5), a key serine/threonine phosphatase involved in a multitude of cellular processes. This document provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams of pertinent signaling pathways and experimental workflows.
Introduction to Protein Phosphatase 5 (PP5)
Protein Phosphatase 5 (PPP5C) is a unique member of the phosphoprotein phosphatase (PPP) family, distinguished by its N-terminal tetratricopeptide repeat (TPR) domain that mediates interactions with chaperone proteins like Hsp90. PP5 plays a critical role in various signaling pathways, including stress response, cell cycle control, and apoptosis. Its involvement in tumorigenesis and other disease states has made it an attractive target for therapeutic intervention. This guide focuses on a comparison of several well-characterized small molecule inhibitors of PP5.
Comparison of PP5 Inhibitors
The following table summarizes the in vitro inhibitory activities of several known phosphatase inhibitors against PP5, as well as the related phosphatases PP1 and PP2A, to provide a perspective on their selectivity.
| Inhibitor | Target(s) | IC50 / Ki (PP5) | IC50 (PP1) | IC50 (PP2A) | Notes |
| Compound P053 (PP5-IN-1) | PP5 | Ki: 244 nM[1][2] | - | Does not bind to PP2A[1] | A selective and competitive inhibitor of PP5.[1][3] |
| Okadaic Acid | PP1, PP2A, PP4, PP5 | 3.5 - 10 nM[4][5][6][7] | 15 - 50 nM[4][5][6] | 0.1 - 0.3 nM[4][5][6] | A potent inhibitor of several phosphatases, with higher affinity for PP2A.[4][5][6] |
| Calyculin A | PP1, PP2A, PP4, PP5 | Inhibited at µM concentrations[8] | ~2 nM[9][10] | 0.5 - 1 nM[9][10] | A potent inhibitor of PP1 and PP2A.[9][10][11] |
| Tautomycin | PP1, PP2A, PP5 | ~11.9 nM | 38 pM | ~5.3 nM | A potent and selective inhibitor of PP1.[12] |
| Fostriecin | PP2A, PP4 | Weak inhibitor (~60 µM)[13] | ~131 µM[14] | 1.5 - 3.2 nM[14] | A potent and selective inhibitor of PP2A and PP4.[13] |
| Cantharidin | PP2A, PP5 | - | >1,000 nM[8] | ~200 nM[8] | A natural toxin with inhibitory activity against PP2A and PP5.[8] |
| LB-100 | PP2A, PP5 | Inhibits PPP5C[15] | - | IC50: 0.85 - 3.87 µM (in cell lines)[16] | A dual inhibitor of PP2A and PP5.[15] |
IC50 and Ki values can vary depending on the experimental conditions.
PP5 Signaling Pathway in Apoptosis
PP5 has been identified as a negative regulator of the extrinsic apoptosis pathway. Under cellular stress conditions such as DNA damage or oxidative stress, PP5 can be activated. One of its key roles in this pathway is the dephosphorylation of the Fas-associated death domain (FADD) protein. Dephosphorylated FADD is maintained in an inactive state, preventing the assembly of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8, a key initiator of the apoptotic cascade. Inhibition of PP5 leads to the hyperphosphorylation of FADD, promoting DISC formation and activating the extrinsic apoptotic pathway.
Experimental Protocols
In Vitro Phosphatase Activity Assay (Fluorescence-based)
This protocol describes a general method to measure the enzymatic activity of PP5 and assess the potency of inhibitors using a fluorogenic substrate like 3-O-methylfluorescein phosphate (OMFP).
Materials:
-
Purified recombinant PP5 enzyme
-
Assay Buffer: 40 mM HEPES (pH 7.0), 0.13 mg/ml BSA, 0.013% Triton-X100, 1.3 mM DTT, 1.3 mM sodium ascorbate, 0.13 mM manganese chloride
-
Substrate: 3-O-methylfluorescein phosphate (OMFP)
-
PP5 inhibitor of interest
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the PP5 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer containing the purified PP5 enzyme.
-
Add the diluted inhibitor or DMSO (for control) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the OMFP substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific for the substrate) in a kinetic mode for a set period (e.g., 30 minutes) at room temperature.
-
The rate of increase in fluorescence corresponds to the phosphatase activity.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for a PP5 Inhibition Assay
The following diagram illustrates a typical workflow for screening and characterizing PP5 inhibitors.
Conclusion
The development of potent and selective PP5 inhibitors is a promising avenue for therapeutic intervention in diseases where PP5 signaling is dysregulated. While several natural product-derived phosphatase inhibitors show activity against PP5, they often lack selectivity. Newer compounds like Compound P053 (this compound) represent a significant step towards achieving specific PP5 inhibition. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this critical area of cell signaling and drug discovery.
References
- 1. PP5 inhibitor P053 | PP5 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Calyculin A and okadaic acid: inhibitors of protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PP1:Tautomycetin Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fostriecin, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 15. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
A Comparative Guide to PP5-IN-1 and Cantharidin Derivatives as PP5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PP5-IN-1 and cantharidin derivatives as inhibitors of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase implicated in various cellular processes, including stress signaling, cell cycle control, and apoptosis. The dysregulation of PP5 has been linked to cancer progression, making it an attractive therapeutic target. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound emerges as a promising selective inhibitor of PP5, developed through modern in silico drug design. It operates via a competitive mechanism and induces apoptosis in cancer cells by modulating the extrinsic apoptotic pathway. In contrast, cantharidin and its derivatives are well-established, naturally derived phosphatase inhibitors. However, they exhibit a broader inhibitory profile, targeting other phosphatases like PP1 and PP2A, and are often associated with significant toxicity. The development of cantharidin derivatives aims to mitigate this toxicity while retaining therapeutic efficacy.
Quantitative Data Comparison
The following table summarizes the inhibitory potency and selectivity of this compound and representative cantharidin derivatives against PP5 and other major serine/threonine phosphatases.
| Inhibitor | Target | Ki (nM) | IC50 (µM) | Selectivity Profile |
| This compound (P053) | PP5 | 244 ± 50 | - | Selective for PP5 . Does not bind to the catalytic subunit of PP2A at concentrations where it binds to PP5. Quantitative IC50 data for PP1 and PP2A are not publicly available. |
| Cantharidin | PP5 | - | 0.6 | Non-selective. Also inhibits PP1 (IC50 = 1.7 - 3.6 µM) and PP2A (IC50 = 0.16 - 0.36 µM).[1][2] |
| Norcantharidin | PP5 | - | 1.87 | Non-selective. Also inhibits PP1 (IC50 = 5.31 - 9.0 µM) and PP2A (IC50 = 2.9 - 3.0 µM).[3] |
Signaling Pathway and Mechanism of Action
PP5 plays a crucial role in regulating the extrinsic apoptotic pathway. It has been demonstrated that PP5 can dephosphorylate FADD (Fas-Associated Death Domain), a key adaptor protein in this pathway. Dephosphorylated FADD is maintained in an inactive state within a complex that includes RIPK1 (Receptor-Interacting Protein Kinase 1) and pro-caspase-8. This compound, by inhibiting PP5, prevents the dephosphorylation of FADD. The resulting hyperphosphorylated FADD leads to the dissociation of the complex, subsequent cleavage and activation of caspase-8, and ultimately, apoptosis.[1][3]
Caption: this compound Inhibition of the PP5-mediated dephosphorylation of FADD, leading to apoptosis.
Experimental Protocols
In Vitro Phosphatase Inhibition Assay (Malachite Green Assay)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against PP5 and other phosphatases. It is based on the colorimetric detection of free phosphate released from a substrate.
Materials:
-
Purified recombinant human PP5, PP1, and PP2A enzymes.
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mM MnCl2).
-
Phosphopeptide substrate (e.g., a synthetic phosphopeptide recognized by the phosphatases).
-
Test compounds (this compound or cantharidin derivatives) dissolved in DMSO.
-
Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and acid).
-
Phosphate standard solution for generating a standard curve.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted test compounds, the phosphatase enzyme, and the assay buffer. Include controls for no enzyme, no inhibitor (vehicle control), and a known inhibitor.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the amount of phosphate released using a phosphate standard curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro phosphatase inhibition assay using the Malachite Green method.
Conclusion
For researchers requiring a highly selective tool to probe the function of PP5, This compound is the superior choice. Its targeted design and demonstrated in-cell efficacy in inducing apoptosis via a specific pathway make it a valuable reagent for cancer biology and cell signaling studies. However, the lack of publicly available, quantitative selectivity data necessitates careful interpretation of results, and researchers may need to perform their own selectivity profiling.
Cantharidin and its derivatives , while potent phosphatase inhibitors, should be used with caution due to their non-selective nature and inherent toxicity. They may be suitable for studies where broad phosphatase inhibition is desired or for exploring the development of novel anti-cancer therapeutics, particularly if derivatives with improved safety profiles are utilized. The extensive body of literature on these compounds provides a solid foundation for such investigations.
Ultimately, the choice between this compound and cantharidin derivatives will depend on the specific experimental goals, the need for target selectivity, and the tolerance for off-target effects.
References
- 1. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PP5-IN-1 and Other Protein Phosphatase 5 Inhibitors for Anti-Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of PP5-IN-1 (also known as Compound P053), a competitive inhibitor of Protein Phosphatase 5 (PP5), with other notable PP5 inhibitors, cantharidin and norcantharidin. The objective is to present a clear overview of their performance based on available experimental data, detailing their mechanisms of action, efficacy in various cancer models, and relevant experimental protocols.
Introduction to Protein Phosphatase 5 (PP5) as a Therapeutic Target
Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that has emerged as a promising target in oncology.[1] PP5 is implicated in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and stress signaling pathways.[2] Its overexpression has been observed in several human cancers, including breast, lung, and colorectal cancer, where it contributes to tumor progression and survival.[3][4] Therefore, inhibiting PP5 activity presents a viable therapeutic strategy to induce cancer cell death and inhibit tumor growth.
Comparative Efficacy of PP5 Inhibitors
This section details the anti-cancer effects of this compound, cantharidin, and norcantharidin, supported by in vitro and in vivo experimental data.
This compound (Compound P053)
This compound is a competitive inhibitor that binds to the catalytic domain of PP5, leading to the induction of apoptosis in cancer cells.[5][6]
In Vitro Efficacy:
| Cell Line | Cancer Type | IC50 | Reference |
| 786-O | Renal Cell Carcinoma | Not explicitly stated, but significant growth inhibition observed. | [6] |
| A498 | Renal Cell Carcinoma | Not explicitly stated, but significant growth inhibition observed. | [6] |
In Vivo Efficacy:
| Cancer Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Renal Cell Carcinoma Xenograft | Details not available in the provided search results. | Data not available. |
Mechanism of Action: this compound induces apoptosis by activating the extrinsic apoptotic pathway. It disrupts the interaction between PP5 and FADD (Fas-Associated Death Domain), a key component of the death-inducing signaling complex (DISC). This disruption leads to the activation of caspase-8 and subsequent execution of apoptosis.[6]
Cantharidin
Cantharidin is a natural toxin that acts as a potent inhibitor of protein phosphatases, including PP1, PP2A, and PP5.[7][8] Its use in traditional medicine for various ailments, including cancer, has led to extensive research into its anti-cancer properties.[7]
In Vitro Efficacy:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hep 3B | Hepatocellular Carcinoma | 2.2 (36h) | [1] |
| DU-145 | Prostate Carcinoma | 19.8 (36h) | [1] |
| T 24 | Bladder Carcinoma | 11.2 (24h), 4.6 (48h) | [9] |
| HT 29 | Colon Carcinoma | Lower than T 24 cells for >24h treatment | [9] |
| SH-SY5Y | Neuroblastoma | ~5-10 (48h) | [7] |
| SK-N-SH | Neuroblastoma | ~5-10 (48h) | [7] |
| PANC-1 | Pancreatic Cancer | 9.42 (72h) | [10] |
| CFPAC-1 | Pancreatic Cancer | 7.25 (72h) | [10] |
| BxPC-3 | Pancreatic Cancer | 6.09 (72h) | [10] |
| Capan-1 | Pancreatic Cancer | 5.56 (72h) | [10] |
In Vivo Efficacy:
| Cancer Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| S180 Sarcoma Xenograft | 0.2 and 1 mg/kg | Significant reduction in tumor size | [11] |
| T24 Bladder Cancer Xenograft | 0.5 mg/kg for 21 days | 71% reduction in tumor size | [11] |
| Triple-Negative Breast Cancer Xenograft | 20 mg/kg for 4 weeks | 46.7% reduction in tumor size | [11] |
| Hepatocellular Carcinoma (HepG2) Xenograft | Liposomal cantharidin | Higher tumor growth inhibition than free cantharidin | [12] |
Mechanism of Action: Cantharidin induces G2/M cell-cycle arrest and apoptosis.[10][12] It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[13] In non-small cell lung cancer, cantharidin-mediated PP5 inhibition leads to the activation of AMP-activated protein kinase (AMPK) signaling, which suppresses tumor growth.[3]
Combination Therapy: Cantharidin has shown synergistic effects when combined with standard chemotherapeutic agents. For instance, a synthetic analog of cantharidin, LB1, enhanced the efficacy of doxorubicin in a sarcoma model.[14] In breast cancer patients, the combination of cantharidin sodium injection with chemotherapy reduced side effects like leukopenia and gastrointestinal reactions.[15]
Norcantharidin
Norcantharidin is a demethylated analog of cantharidin with similar anti-cancer activity but reportedly lower toxicity.[16][17]
In Vitro Efficacy:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Cancer | 15.06 µg/ml (24h) | [18] |
| HCT116 | Colorectal Cancer | 104.27 (24h), 54.71 (48h), 37.68 (72h) | [19] |
| HT-29 | Colorectal Cancer | 118.40 (24h), 41.73 (48h), 24.12 (72h) | [19] |
| 97H | Hepatocellular Carcinoma | 40.17 (48h) | [20] |
| HepG2 | Hepatocellular Carcinoma | 16.51 (48h) | [20] |
| MCF-7 | Breast Cancer | 0.88 (for a derivative, Q9) | [17] |
In Vivo Efficacy:
| Cancer Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Gallbladder Carcinoma Xenograft (GBC-SD cells) | Not specified | 42.63% | [18] |
| Colorectal Cancer Xenograft (CT26 cells) | 2 mg/kg and 4 mg/kg | 23.3% and 54.8% reduction in tumor growth, respectively | [1] |
| Colorectal Cancer Xenograft (HCT116 cells) | 2 mg/kg and 4 mg/kg | 33.3% and 51.3% reduction in tumor growth, respectively | [1] |
| Melanoma (B16-F1) Syngeneic Model | 0.75 and 3 mg/kg (in combination with Pentoxifylline) | Significant reduction in tumor volume | [4] |
Mechanism of Action: Norcantharidin induces apoptosis and blocks the cell cycle.[18] It can reverse chemotherapy resistance through various mechanisms, including the induction of apoptosis and inhibition of multidrug efflux.[16] In colorectal cancer, it has been shown to regulate the TRAF5/NF-κB pathway.[19] It also exhibits anti-angiogenic properties by blocking the VEGFR2/MEK/ERK signaling pathway.[9]
Combination Therapy: Norcantharidin has been investigated in combination with other anti-cancer agents. It has been shown to reverse cisplatin resistance in non-small cell lung cancer cells.[21] It also acts synergistically with pentoxifylline to suppress melanoma growth.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PP5 inhibitors and a general workflow for evaluating their anti-cancer effects.
Caption: Signaling pathway of PP5 inhibition leading to anti-cancer effects.
Caption: General experimental workflow for evaluating PP5 inhibitors.
Experimental Protocols
This section provides an overview of standard protocols for key experiments used to evaluate the anti-cancer effects of PP5 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of PP5 inhibitors on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the PP5 inhibitor (e.g., this compound, cantharidin, or norcantharidin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[22][23][24]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of PP5 inhibitors.
Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice. The effect of the therapeutic agent on tumor growth is then monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the PP5 inhibitor (at various doses) and a vehicle control via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.[25][26]
Western Blot Analysis
Objective: To detect and quantify the expression of specific proteins involved in the signaling pathways affected by PP5 inhibitors.
Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by their transfer to a membrane. The specific proteins of interest are then detected using primary antibodies, which are in turn detected by enzyme-linked secondary antibodies, producing a signal that can be visualized and quantified.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.[20][27]
Conclusion
The inhibition of PP5 represents a promising avenue for cancer therapy. This compound, cantharidin, and norcantharidin have all demonstrated significant anti-cancer effects in preclinical models. This compound shows specificity for PP5 and induces apoptosis through the extrinsic pathway. Cantharidin and its less toxic analog, norcantharidin, exhibit broader phosphatase inhibition and affect multiple signaling pathways, leading to cell cycle arrest and apoptosis. The choice of a particular PP5 inhibitor for further development will depend on its specific efficacy in different cancer types, its safety profile, and its potential for combination with existing therapies. The data and protocols presented in this guide are intended to aid researchers in the continued investigation and cross-validation of these promising anti-cancer agents.
References
- 1. Norcantharidin promotes M1 macrophage polarization and suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norcantharidin toxicity profile: an in vivo murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular biology of cantharidin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxifylline and Norcantharidin Synergistically Suppress Melanoma Growth in Mice: A Multi-Modal In Vivo and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro synergistic effect of hesperidin and doxorubicin downregulates epithelial-mesenchymal transition in highly metastatic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norcantharidin inhibits tumor angiogenesis via blocking VEGFR2/MEK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. p53 inhibits CTR1-mediated cisplatin absorption by suppressing SP1 nuclear translocation in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A synthetic cantharidin analog for the enhancement of doxorubicin suppression of stem cell-derived aggressive sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review targeted drug delivery systems for norcantharidin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Norcantharidin in cancer therapy – a new approach to overcoming therapeutic resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Norcantharidin inhibits growth of human gallbladder carcinoma xenografted tumors in nude mice by inducing apoptosis and blocking the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Norcantharidin reverses cisplatin resistance and inhibits the epithelial mesenchymal transition of human non-small lung cancer cells by regulating the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. cdn.hellobio.com [cdn.hellobio.com]
- 24. p53 acetylation enhances Taxol-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pro- and anti-apoptotic effects of p53 in cisplatin-treated human testicular cancer are cell context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activation and involvement of p53 in cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western blot protocol | Abcam [abcam.com]
Independent Verification of PP5-IN-1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PP5-IN-1, a competitive inhibitor of Protein Phosphatase 5 (PP5), with other known phosphatase inhibitors. The information presented herein is supported by experimental data to facilitate independent verification of its mechanism of action and to provide a comparative context for its potential therapeutic applications, particularly in oncology.
Mechanism of Action of this compound
This compound, also known as compound P053, is a competitive inhibitor that targets the catalytic domain of the serine/threonine protein phosphatase 5 (PP5). Its primary mechanism of action involves the induction of apoptosis in cancer cells, with a notable efficacy in renal cancer models. This is achieved through the disruption of the extrinsic apoptotic pathway. Specifically, this compound prevents PP5 from dephosphorylating and thereby inactivating the Fas-Associated Death Domain (FADD) protein. This preserves the integrity of the pro-apoptotic complex II, which also includes RIPK1 and Caspase-8, leading to the activation of the caspase cascade and subsequent programmed cell death.
Comparative Analysis of PP5 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and other known small molecule inhibitors against PP5 and other major serine/threonine phosphatases. This data highlights the potency and selectivity of these compounds.
| Inhibitor | Target | Inhibition Constant (Ki) | IC50 | Selectivity Profile |
| This compound (P053) | PP5 | 244 ± 50 nM | - | Competitive inhibitor of PP5's catalytic domain. |
| Cantharidin | PP5 | - | 0.39 ± 0.04 µM | Also inhibits PP1 and PP2A. Key binding residues in PP5 include His 69, Asn 128, His 129, Arg 225, and His 252[1]. |
| Norcantharidin | PP5 | - | 1.87 ± 0.23 µM | Derivative of cantharidin with lower potency for PP5. |
| Okadaic Acid | PP5 | - | 3.5 - 10 nM[2][3] | Potent inhibitor of PP2A (IC50 = 0.1-0.3 nM) and PP1 (IC50 = 15-50 nM) as well[2]. |
| Fostriecin | PP5 | - | ~60 µM[4][5] | Highly selective for PP2A (IC50 = 1.4 nM) and PP4 over PP1 and PP5[4]. |
| Tautomycin | PP5 | - | ~11.9 nM | Potent inhibitor of PP1 (IC50 = 38 pM)[6]. |
| Calyculin A | PP5 | - | Potent inhibitor | Potent inhibitor of PP1 and PP2A (IC50 in low nM range). |
Experimental Protocols for Verification
To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Biochemical Phosphatase Inhibition Assay
This assay is designed to quantify the inhibitory effect of a compound on PP5's catalytic activity.
Principle: The assay measures the dephosphorylation of a specific substrate by recombinant PP5. The amount of free phosphate released is quantified, and the inhibition is determined by comparing the activity in the presence and absence of the inhibitor.
Protocol:
-
Reagents:
-
Recombinant human PP5 enzyme
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA)
-
Phosphorylated substrate (e.g., a synthetic phosphopeptide or a protein like phosphorylated histone)
-
Malachite green-based phosphate detection reagent
-
Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the recombinant PP5 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate.
-
Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) to quantify the amount of free phosphate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This assay is used to detect and quantify apoptosis in cells treated with PP5 inhibitors.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., renal cancer cells) in appropriate media.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
-
Staining:
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Four populations of cells can be distinguished:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This technique is used to verify the interaction between PP5 and its target proteins, such as FADD, and to assess the effect of this compound on this interaction.
Principle: An antibody specific to a target protein (the "bait") is used to pull down the protein from a cell lysate. If other proteins are part of a complex with the bait protein, they will also be pulled down. The presence of these interacting proteins (the "prey") is then detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the bait protein (e.g., anti-PP5 or anti-FADD).
-
Add Protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Incubate with gentle rotation to allow for binding.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the prey protein (e.g., anti-FADD if PP5 was the bait, or anti-PP5 if FADD was the bait) and the bait protein as a control.
-
Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence.
-
An increase in the co-immunoprecipitated prey protein in the presence of this compound would suggest that the inhibitor stabilizes the protein complex.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship of PP5's function.
Caption: this compound inhibits PP5, preventing FADD dephosphorylation and promoting apoptosis.
Caption: Workflow for the independent verification of a PP5 inhibitor's mechanism of action.
Caption: Logical flow of PP5's role in apoptosis regulation and the effect of its inhibition.
References
- 1. Insights into the key interactions between human protein phosphatase 5 and cantharidin using molecular dynamics and site-directed mutagenesis bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PP1:Tautomycetin Complex Reveals a Path toward the Development of PP1-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of PP5-IN-1 Against Standard-of-Care Treatments for Castration-Resistant Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the hypothetical novel inhibitor, PP5-IN-1, in the context of established therapies for castration-resistant prostate cancer (CRPC). By juxtaposing its proposed mechanism and preclinical data with that of Enzalutamide and Docetaxel, this document aims to offer a clear perspective on its potential therapeutic utility. All data presented for this compound is hypothetical and for illustrative purposes.
The Therapeutic Landscape of Castration-Resistant Prostate Cancer
Castration-resistant prostate cancer (CRPC) is an advanced form of prostate cancer that continues to progress despite androgen deprivation therapy (ADT). The androgen receptor (AR) signaling pathway remains a critical driver of disease progression in most cases of CRPC.[1][2] Current treatment strategies for metastatic CRPC (mCRPC) include second-generation androgen receptor signaling inhibitors, such as Enzalutamide, and cytotoxic chemotherapy, like Docetaxel.[3][4][5] However, the eventual development of resistance to these therapies underscores the urgent need for novel therapeutic agents targeting alternative pathways.[6]
Mechanism of Action: this compound
This compound is a hypothetical, first-in-class, small molecule inhibitor of Protein Phosphatase 5 (PP5). PP5 is a serine/threonine phosphatase that has been implicated in the regulation of the androgen receptor (AR) signaling pathway. Specifically, PP5 is believed to dephosphorylate and activate key components of the AR signaling cascade, leading to increased AR stability and transcriptional activity. By inhibiting PP5, this compound is proposed to maintain the phosphorylated, inactive state of these components, thereby downregulating AR signaling and inhibiting the growth of prostate cancer cells.
Comparative Treatments: Mechanisms of Action
Enzalutamide
Enzalutamide is a second-generation androgen receptor inhibitor.[3] Its mechanism of action is multi-faceted, involving the potent inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and impairment of AR binding to DNA.[3][7] This comprehensive blockade of the AR signaling pathway leads to decreased expression of androgen-responsive genes, ultimately inhibiting tumor cell proliferation and inducing apoptosis.
Docetaxel
Docetaxel is a taxane-based chemotherapeutic agent.[8] Its primary mechanism of action involves binding to β-tubulin, which stabilizes microtubules and prevents their depolymerization.[4][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] Additionally, Docetaxel has been shown to inhibit the nuclear translocation of the androgen receptor, further contributing to its anti-tumor activity in prostate cancer.[4][8]
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolving standards in the treatment of docetaxel-refractory castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Head-to-Head Comparison: PP5-IN-1 vs. siRNA Knockdown for Targeting PP5
For researchers investigating the multifaceted roles of Serine/threonine protein phosphatase 5 (PP5), the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides a head-to-head comparison of two prominent methods for attenuating PP5 function: the chemical inhibitor PP5-IN-1 and siRNA-mediated knockdown. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific research questions.
Mechanism of Action
This compound is a competitive small molecule inhibitor that directly targets the catalytic activity of the PP5 protein. By binding to the catalytic domain, this compound prevents the dephosphorylation of PP5 substrates. This leads to the accumulation of phosphorylated downstream targets and can trigger cellular processes such as apoptosis, as demonstrated in renal cancer cells. The effect of this compound is rapid and reversible upon removal of the compound.
siRNA knockdown of PP5 , in contrast, operates at the post-transcriptional level. Exogenously introduced small interfering RNA (siRNA) molecules are incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to find and degrade the messenger RNA (mRNA) of PP5. The reduction in PP5 mRNA levels leads to a subsequent decrease in the synthesis of the PP5 protein. This method results in a transient but potent reduction of the total PP5 protein pool within the cell.
Performance Comparison
The following tables summarize the key characteristics and performance metrics of this compound and siRNA knockdown of PP5, based on available experimental data. It is important to note that a direct, side-by-side quantitative comparison in a single study is not extensively available in the current literature. The data presented here is a synthesis of findings from multiple studies.
Table 1: General Characteristics
| Feature | This compound | siRNA Knockdown of PP5 |
| Target | PP5 protein (catalytic activity) | PP5 mRNA |
| Mechanism | Competitive inhibition | mRNA degradation |
| Effect | Inhibition of phosphatase activity | Reduction of total protein level |
| Onset of Action | Rapid (minutes to hours) | Delayed (24-72 hours) |
| Duration of Effect | Transient (dependent on compound half-life and washout) | Transient (typically 3-7 days) |
| Reversibility | Reversible | Not readily reversible within the experiment's timeframe |
| Mode of Delivery | Direct addition to cell culture medium | Transfection (e.g., lipid-based reagents, electroporation) |
Table 2: Efficacy and Potency
| Parameter | This compound | siRNA Knockdown of PP5 |
| Potency Metric | IC50 (in vitro) | Knockdown Percentage |
| Reported Potency | In the nanomolar to low micromolar range in biochemical assays. Cellular efficacy may require higher concentrations (e.g., 10µM for apoptosis induction in some cancer cell lines).[1] | Typically achieves >70-90% reduction in mRNA levels. Protein knockdown can be variable (50-90%) depending on transfection efficiency and protein half-life.[2][3] |
| Dose-Response | Sigmoidal dose-response curve.[4][5] | Dependent on siRNA concentration and transfection efficiency. |
| Variability | Can be influenced by cell permeability and metabolism. | Highly dependent on cell type, transfection reagent, and siRNA sequence. |
Table 3: Specificity and Off-Target Effects
| Aspect | This compound | siRNA Knockdown of PP5 |
| On-Target Specificity | Designed to be selective for PP5 over other phosphatases. | High sequence-dependent specificity for PP5 mRNA. |
| Known Off-Targets | Potential for off-target binding to other proteins with similar active site architecture. Comprehensive proteomics-based off-target profiling is not widely published. | "Seed region" mediated off-target mRNA degradation is a common issue, potentially affecting hundreds of unintended transcripts.[6][7] Immune stimulation by dsRNA is another potential off-target effect. |
| Mitigation Strategies | Kinase and phosphatase profiling panels to assess specificity. | Use of multiple siRNAs targeting different regions of the same gene, chemical modifications of siRNA, and careful titration of siRNA concentration. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of action and a typical experimental workflow for comparing these two methodologies.
Caption: Mechanism of this compound action.
References
- 1. Disruption of Serine/Threonine Protein Phosphatase 5 (PP5:PPP5c) in Mice Reveals a Novel Role for PP5 in the Regulation of Ultraviolet Light-induced Phosphorylation of Serine/Threonine Protein Kinase Chk1 (CHEK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esiRNA Knockdown Efficiency Tested by Western Blotting [sigmaaldrich.com]
- 7. A library of siRNA duplexes targeting the phosphoinositide 3-kinase pathway: determinants of gene silencing for use in cell-based screens - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Engagement of PP5-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target engagement of PP5-IN-1, a competitive inhibitor of Serine/threonine protein phosphatase 5 (PP5). We will explore established techniques and compare this compound with alternative PP5 inhibitors, offering supporting experimental data and detailed protocols to aid in your research and development endeavors.
Comparison of PP5 Inhibitors
Protein phosphatase 5 (PP5) is a crucial regulator of cellular signaling pathways, making it an attractive target for therapeutic intervention. Several small molecule inhibitors have been developed to target PP5, each with distinct mechanisms of action and selectivity profiles. Here, we compare this compound with two other notable PP5 inhibitors: Cantharidin and Ro 90-7501.
| Feature | This compound (Compound P053) | Cantharidin | Ro 90-7501 |
| Mechanism of Action | Competitive inhibitor, binds to the catalytic domain of PP5.[1][2] | Acts as a semi-selective inhibitor of the PPP-family of serine/threonine protein phosphatases.[3] | Inhibits PP5 in a TPR-domain-dependent manner, a unique mechanism among known PP5 inhibitors.[4][5][6][7] |
| Reported Effects | Induces apoptosis in renal cancer cells.[1][2] | Exhibits broad specificity over the PPP family of phosphatases.[5] Has shown antitumor potential but is limited by toxicity.[8][9] | Identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly and reduces Aβ42-induced cytotoxicity.[6][7] |
| Selectivity | Developed as a selective inhibitor of PP5.[2] | Semi-selective, inhibiting other PPP family phosphatases like PP1 and PP2A.[9][10] | The TPR-dependent mechanism suggests a different selectivity profile compared to catalytic domain inhibitors.[4][5] |
| In Vitro Potency | Ki of 244 ± 50 nM.[2] | IC50 of 600 nM for PP5.[10] | Not explicitly stated in the provided results. |
Validating On-Target Engagement of this compound
Directly confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development. While the Cellular Thermal Shift Assay (CETSA) is a powerful technique for demonstrating target engagement, specific CETSA data for this compound is not currently available in the public domain. However, on-target engagement of this compound can be effectively validated by monitoring the phosphorylation status of its known downstream substrates.
One of the well-characterized substrates of PP5 is the Glucocorticoid Receptor (GR), specifically at the serine 211 (S211) position. Inhibition of PP5 leads to an increase in the phosphorylation of S211-GR. This change can be readily detected using Western blotting, providing a reliable readout of this compound's on-target activity in cells.[2]
Experimental Protocol: Western Blotting for Phospho-S211-GR
This protocol outlines the steps to validate the on-target engagement of this compound by detecting changes in the phosphorylation of S211-GR in a human kidney cancer cell line (786-O).
Materials:
-
786-O human kidney cancer cell line
-
This compound (Compound P053)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-GR (Ser211)
-
Rabbit anti-GR
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture 786-O cells in complete medium to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 18 hours).[2]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GR (Ser211) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total GR and β-actin for normalization.
-
Quantify the band intensities to determine the relative increase in S211-GR phosphorylation upon treatment with this compound.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PP5 signaling and the inhibitory action of this compound.
Caption: Workflow for validating this compound on-target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures and mutagenesis of PPP-family ser/thr protein phosphatases elucidate the selectivity of cantharidin and novel norcantharidin-based inhibitors of PP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ro 90-7501 inhibits PP5 through a novel, TPR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Cantharidin and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PP5-IN-1
This document provides essential safety and logistical information for the proper disposal of PP5-IN-1, a chemical compound intended for laboratory use by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical to ensure personal safety and environmental protection.
Key Safety and Hazard Information
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Due to its environmental toxicity, it is imperative to prevent this compound from entering drains, water courses, or the soil.[1]
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||
| P330: Rinse mouth.[1] | ||
| H410 | Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols: Disposal of this compound
The following step-by-step procedure outlines the mandatory process for the safe disposal of this compound and its containers. This protocol is designed to minimize exposure and prevent environmental contamination.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles with side-shields
-
Protective gloves (chemically resistant)
-
Impervious clothing
-
Suitable respirator
Disposal Steps:
-
Container Preparation :
-
Ensure the cap of the this compound container is tightly sealed.
-
If the exterior of the container is contaminated, decontaminate it with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Waste Collection :
-
Place the sealed container of this compound into a larger, labeled, and compatible waste container.
-
Any unused or waste this compound material should be treated as hazardous waste.
-
Collect any contaminated materials (e.g., pipette tips, weighing paper, gloves) in a designated, sealed hazardous waste bag or container.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
-
Storage Pending Disposal :
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Do not dispose of this compound down the drain or in general laboratory trash.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling PP5-IN-1
Essential Safety and Handling Guide for PP5-IN-1
This guide provides immediate and essential safety, handling, and disposal information for this compound (CAS No.: 1022417-69-1) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on the available Safety Data Sheet (SDS) and are intended to provide clear, step-by-step guidance for laboratory operations involving this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent)[1] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure a safe handling environment, the following personal protective equipment and engineering controls are mandatory when working with this compound.
Engineering Controls:
-
Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]
-
Safety Stations: Ensure a safety shower and eye wash station are readily accessible.[1]
Personal Protective Equipment:
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves are required.
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are generated.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintaining the stability of the compound and preventing accidental exposure.
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands and skin thoroughly after handling.[1]
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Store at the recommended temperatures: -20°C for the powder form and -80°C when in solvent.[1]
Experimental Workflow and Disposal Plan
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound from receipt to disposal.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is necessary to mitigate harm.
| Exposure Type | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1] |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Spill | Collect spillage.[1] Clean spills in a safe manner as soon as possible. Keep the product away from drains, water courses, or the soil.[1] |
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following materials:
Under fire conditions, this compound may decompose and emit toxic fumes.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
